4A3-SC8
Descripción
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Propiedades
Fórmula molecular |
C75H139N3O16S4 |
|---|---|
Peso molecular |
1467.2 g/mol |
Nombre IUPAC |
2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |
InChI |
InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3 |
Clave InChI |
HMIDEMNFLBUNTB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4A3-SC8 in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ionizable lipid 4A3-SC8 and its pivotal role in the formulation of lipid nanoparticles (LNPs) for potent messenger RNA (mRNA) delivery. We will delve into the core mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize complex processes to facilitate a deeper understanding for research and development applications.
Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery
This compound is a dendrimer-based ionizable amino lipid that has demonstrated high efficacy in delivering a range of nucleic acids, including siRNA and mRNA.[1][2] Its mechanism of action is intrinsically linked to the multi-component nature of Lipid Nanoparticles (LNPs). These LNPs are typically composed of four key components: an ionizable cationic lipid (like this compound), a phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid.[3][4]
The primary function of this compound is to facilitate the encapsulation of negatively charged mRNA and, most critically, to promote its escape from the endosome into the cytoplasm, where it can be translated into protein.[5][6][7] At a physiological pH, this compound is largely neutral, contributing to the stability of the LNP in circulation.[7] However, upon endocytosis into the cell, the acidic environment of the endosome protonates the amine groups of this compound.[7] This positive charge allows it to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload.[7]
A key finding is that this compound LNPs can induce high levels of mRNA expression with minimal associated inflammation.[5][6] This is attributed to their ability to cause smaller, reparable endosomal ruptures, a mechanism that allows for efficient endosomal escape without triggering a significant inflammatory response.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound LNPs, providing insights into their formulation, physical characteristics, and in vivo performance.
Table 1: this compound LNP Formulation and Physicochemical Properties
| Formulation Type | Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Standard 4-Component | 38.5:30 (Variable Phospholipid):30:1.5 | ~138 | ~0.102 | ~-1.0 | |
| Base 4-Component mDLNP | 23.8:23.8 (DOPE):47.6:4.8 | <200 | <0.2 | - | [1] |
| 5-Component SORT (Liver) | Base + 20 mol% DODAP | <200 | <0.2 | - | [1] |
| 5-Component SORT (Lung) | Base + 50 mol% DOTAP | <200 | <0.2 | - | [1] |
| 5-Component SORT (Spleen) | Base + 10 mol% 18PA | <200 | <0.2 | - | [1] |
Table 2: In Vivo Luciferase mRNA Expression with this compound LNPs
| LNP Formulation | Administration Route | Organ | Relative Luciferase Expression | Key Findings | Reference |
| This compound LNPs | Intravenous | Liver, Spleen | >700-fold higher than lowest expressing lipid | Outperforms many other ionizable lipids in vivo. | [5][6] |
| This compound LNPs | Intratracheal | Lung | >3-fold higher than cKK-E12 LNPs | Demonstrates high efficacy in lung delivery. | [5][6] |
| This compound & PEG2k5d DLNP | Intratumoral | Tumor | Successful mRNA expression in tumors | Potential for cancer therapy applications. | [8] |
| This compound + Cit (20%) SORT | Intravenous | Liver | 18-fold increase over base LNP | SORT technology significantly enhances liver targeting. | [9] |
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of this compound LNPs, as cited in the literature.
Preparation of this compound LNP Formulations (Pipette Mixing Method)
This protocol describes the rapid hand-mixing method for preparing this compound LNPs.
Materials:
-
This compound in ethanol (B145695)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) in ethanol
-
mRNA in 100 mM citrate (B86180) buffer (pH 3.0)
-
Ethanol (pure)
-
Citrate buffer (100 mM, pH 3.0)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Prepare Complete Lipid Mix:
-
LNP Formulation:
-
Purification (for in vivo experiments):
-
Purify the LNPs by dialysis against sterile PBS using a 3.5 kD molecular weight cut-off membrane for 2 hours.[2]
-
Characterization of this compound LNPs
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP formulation with 1X PBS. Analyze the sample using a DLS instrument to determine the Z-average particle size and PDI.[10] Expected particle sizes are typically below 200 nm with a PDI of less than 0.2.[1]
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility to determine the zeta potential.
c) mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Measure the total mRNA fluorescence in the LNP sample after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Measure the fluorescence of the unencapsulated mRNA in the sample without detergent.
-
Calculate the encapsulation efficiency using the formula: ((Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence) * 100%. Encapsulation efficiencies are expected to be greater than 70%.[1]
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate key processes involved in this compound mediated mRNA delivery.
Caption: Workflow for the formulation of this compound lipid nanoparticles via rapid mixing.
References
- 1. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]
4A3-SC8 Dendrimer: A Comprehensive Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4A3-SC8 dendrimer is a novel, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid-based therapeutics. Its unique structure, characterized by a specific amine core and alkyl branches, facilitates high encapsulation efficiency and potent in vivo delivery, particularly to the liver. This technical guide provides an in-depth overview of the this compound dendrimer, including its structure, physicochemical properties, and detailed experimental protocols for its synthesis and the formulation of LNP-based drug delivery systems. Furthermore, it explores the cellular uptake and endosomal escape mechanisms of this compound LNPs, crucial for the successful intracellular delivery of therapeutic payloads.
Core Structure and Physicochemical Properties
The this compound dendrimer is meticulously designed with a defined chemical architecture to optimize its function as a drug delivery vehicle. It is synthesized by conjugating a "4A3" amino core with "SC8" alkyl branches.[1] This structure imparts ionizable cationic properties to the dendrimer, which are essential for its interaction with nucleic acids and cellular membranes.[2]
Table 1: Physicochemical Properties of this compound Dendrimer
| Property | Value | Reference |
| Chemical Formula | C75H139N3O16S4 | [2] |
| Molecular Weight | 1467.2 g/mol | [2] |
| CAS Number | 1857340-78-3 | [2] |
| pKa | 6.66 | [3] |
The ionizable nature of this compound, with a pKa of 6.66, is a key feature.[3] At acidic pH, such as within endosomes, the dendrimer becomes protonated, facilitating interaction with the negatively charged endosomal membrane and promoting the release of the encapsulated cargo into the cytoplasm.
Lipid nanoparticles formulated with this compound exhibit distinct physicochemical properties that are critical for their in vivo performance. These properties can be tuned by altering the formulation composition.
Table 2: Physicochemical Properties of this compound-based Lipid Nanoparticles (LNPs)
| LNP Formulation | Molar Ratio (this compound/Helper Lipids/Cholesterol/PEG-lipid) | Size (Diameter, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 4-Component LNP | 38.5:30 (Phospholipid):30:1.5 | Varies with phospholipid | Varies with phospholipid | Varies with phospholipid | High |
| 5-Component SORT LNP (Liver) | 15:15 (DOPE):30:3 + 20% DODAP | Formulation dependent | Formulation dependent | Formulation dependent | High |
| 5-Component SORT LNP (Lung) | 15:15 (DOPE):30:3 + 50% DOTAP | Formulation dependent | Formulation dependent | Formulation dependent | High |
| 5-Component SORT LNP (Spleen) | 15:15 (DOPE):30:3 + 10% 18PA | Formulation dependent | Formulation dependent | Formulation dependent | High |
Note: Specific values for size, PDI, and zeta potential are dependent on the specific helper lipids used and the manufacturing process.
Experimental Protocols
Synthesis of this compound Dendrimer
The synthesis of the this compound dendrimer involves a multi-step process that conjugates the 4A3 amino core with the SC8 alkyl branches. This is achieved through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer.[1] A detailed, step-by-step synthesis protocol can be found in the supplementary information of relevant publications. The general workflow is depicted below.
Caption: General workflow for the synthesis of the this compound dendrimer.
Formulation of this compound Lipid Nanoparticles (LNPs)
This compound LNPs can be formulated using various methods, including pipette mixing, vortex mixing, and microfluidics. The choice of method can influence the physicochemical properties of the resulting nanoparticles. A common method is the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.
Protocol: LNP Formulation by Rapid Mixing
-
Prepare Lipid Solution: Dissolve this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at the desired molar ratios (see Table 2).[4]
-
Prepare Aqueous Solution: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).[5]
-
Mixing: Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3 ethanol to aqueous).[5]
-
Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to facilitate LNP assembly.[5]
-
Purification/Buffer Exchange: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis or tangential flow filtration.[5]
Caption: General workflow for the formulation of this compound LNPs.
Characterization of this compound LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry to assess surface charge.
-
Nucleic Acid Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the amount of unencapsulated nucleic acid.[5]
Cellular Uptake and Endosomal Escape
The efficacy of this compound LNPs as a drug delivery system is highly dependent on their ability to be internalized by target cells and to subsequently release their cargo from endosomes into the cytoplasm.
Cellular Uptake
This compound LNPs are primarily taken up by cells through endocytosis. The specific endocytic pathways involved can be cell-type dependent but often involve clathrin-mediated endocytosis and macropinocytosis.
Endosomal Escape: The Key to Delivery
Following endocytosis, the LNPs are trafficked through the endo-lysosomal pathway, where the internal environment becomes progressively more acidic.[6] The ionizable nature of the this compound dendrimer is crucial at this stage. As the pH within the endosome drops, the tertiary amines of the this compound become protonated, leading to a net positive charge.[6] This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[7]
Recent studies suggest that this compound LNPs may have a unique mechanism of endosomal escape that minimizes cytotoxicity. It is hypothesized that they induce smaller, reparable ruptures in the endosomal membrane.[8] This controlled release mechanism is thought to be managed by the cell's own ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which repairs the minor membrane damage, thereby preventing the induction of a significant inflammatory response that can be associated with more disruptive endosomal escape agents.[8]
Caption: Proposed cellular uptake and endosomal escape pathway of this compound LNPs.
Applications in Drug Delivery
The favorable properties of this compound have led to its successful application in the delivery of various nucleic acid-based therapies, including:
-
mRNA Delivery: For applications in vaccines and protein replacement therapies. This compound LNPs have demonstrated high efficiency in delivering mRNA both in vitro and in vivo.[7]
-
siRNA Delivery: For gene silencing applications. LNPs containing this compound have been shown to effectively silence target genes, particularly in the liver.[3]
-
CRISPR/Cas9 Gene Editing: this compound LNPs have been engineered to co-deliver Cas9 mRNA, single-guide RNA (sgRNA), and donor DNA for homology-directed repair (HDR)-mediated gene editing.[9] Optimized this compound dLNPs have achieved high editing efficiencies in vitro and in vivo.[9]
Conclusion
The this compound dendrimer represents a significant advancement in the field of non-viral drug delivery. Its well-defined structure and ionizable nature enable the formulation of highly effective lipid nanoparticles for the systemic delivery of nucleic acids. The ability of this compound LNPs to facilitate efficient endosomal escape while potentially mitigating inflammatory responses makes them a promising platform for a wide range of therapeutic applications, from vaccines to gene editing. This technical guide provides a foundational understanding of this compound for researchers and developers working to harness the potential of this innovative delivery vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1857340-78-3 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Applications of 4A3-SC8 in Gene Editing: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 4A3-SC8 in the field of gene editing. This compound is an ionizable amino lipid that is a critical component of a dendrimer-based lipid nanoparticle (dLNP) system designed for the efficient in vivo delivery of CRISPR/Cas9 gene-editing components. This system facilitates the co-delivery of Cas9 messenger RNA (mRNA), single-guide RNA (sgRNA), and a single-stranded DNA (ssDNA) template for precise gene correction via homology-directed repair (HDR). The optimized this compound dLNP platform has demonstrated high editing efficiency both in vitro and in vivo, offering a promising avenue for the therapeutic application of CRISPR-based technologies.[1][2][3]
Core Concepts and Mechanism of Action
The this compound dLNP system is engineered to overcome the significant challenge of delivering the multi-component CRISPR/Cas9 system into target cells. The ionizable nature of this compound is key to its function. At a low pH, the lipid is protonated, allowing for the encapsulation of the negatively charged nucleic acid cargo (Cas9 mRNA, sgRNA, and ssDNA). Upon entering the acidic environment of the endosome, the protonated this compound is thought to interact with the endosomal membrane, leading to its disruption and the subsequent release of the gene-editing machinery into the cytoplasm.[4][5][6] This process of endosomal escape is a critical step for the successful delivery of the CRISPR/Cas9 components to the nucleus where gene editing occurs.[5][7]
The all-in-one formulation of the this compound dLNP, containing all necessary components for HDR-mediated gene editing, simplifies the delivery process and enhances its translational potential.[2]
Quantitative Data Summary
The performance of the this compound dLNP system has been quantitatively evaluated in several studies. The following tables summarize the key findings regarding nanoparticle characteristics and gene editing efficiency.
Table 1: Physicochemical Properties of this compound dLNPs
| Property | Value | Reference |
| Diameter | ≈100 nm | [1] |
| Polydispersity Index (PDI) | <0.2 | [1] |
| mRNA Encapsulation | High (not significantly varied between formulations) | [1] |
| Cytotoxicity | Minimal to none | [1] |
Table 2: In Vitro Gene Editing Efficiency in HEK293 Cells
| Cas9 mRNA:sgRNA Ratio (by weight) | ssDNA Template Ratio (relative to other nucleic acids) | Total Editing Efficiency | HDR Efficiency | Reference |
| 2:1 | 1 | >91% | ~56% | [2] |
| 1:1 | 8 | High | High | [1] |
| 1:1 | 3 | High | High | [1] |
| 2:1 | 3 | High | High | [1] |
Table 3: In Vivo Gene Editing Efficiency in Xenograft Tumors
| Parameter | Result | Reference |
| HDR Efficiency | >20% | [1][2] |
Signaling and Cellular Pathways
The primary cellular pathway involved in the function of this compound dLNPs is the endocytic pathway and subsequent endosomal escape.
Caption: Cellular uptake and mechanism of action of this compound dLNPs.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound dLNP system.
Formulation of this compound dLNPs
This protocol describes the preparation of dLNPs encapsulating Cas9 mRNA, sgRNA, and a donor ssDNA template.
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Cas9 mRNA
-
sgRNA
-
ssDNA template
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specified molar ratio.
-
Prepare an aqueous solution of Cas9 mRNA, sgRNA, and ssDNA in citrate buffer (pH 3.0) at the desired weight ratios.
-
Set up the microfluidic mixing device with a flow rate ratio of the aqueous to lipid phase of 3:1.
-
Inject the lipid solution and the nucleic acid solution into the respective inlets of the microfluidic device.
-
The rapid mixing of the two phases will induce the self-assembly of the dLNPs.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the dLNP suspension against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.
-
Sterilize the final dLNP formulation by passing it through a 0.22 µm filter.
-
Characterize the dLNPs for size, PDI, and nucleic acid encapsulation efficiency.
In Vitro Transfection of HEK293 Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound dLNP formulation
-
96-well cell culture plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
On the day of transfection, dilute the this compound dLNP formulation in serum-free DMEM to the desired concentration.
-
Remove the existing media from the cells and replace it with the dLNP-containing media.
-
Incubate the cells with the dLNPs for 4-6 hours at 37°C and 5% CO2.
-
After the incubation period, replace the transfection media with fresh complete media.
-
Incubate the cells for an additional 48-72 hours before proceeding with analysis.
Quantification of Gene Editing Efficiency
Methods:
-
Flow Cytometry: For reporter systems (e.g., BFP to GFP conversion), cells are harvested, washed with PBS, and analyzed on a flow cytometer to quantify the percentage of fluorescent cells.
-
Fluorescence Microscopy: Visualize the expression of fluorescent reporter proteins in transfected cells to qualitatively assess gene editing.
-
DNA Sequencing and TIDER Analysis:
-
Harvest cells and extract genomic DNA.
-
Amplify the target genomic locus using PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Analyze the sequencing data using a tool like Tracking of Indels by Decomposition (TIDER) to quantify the frequency of HDR and non-homologous end joining (NHEJ) events.
-
Experimental and Logical Workflows
The following diagram illustrates the typical workflow for a gene-editing experiment using the this compound dLNP system.
Caption: Experimental workflow for this compound dLNP-mediated gene editing.
References
- 1. researchgate.net [researchgate.net]
- 2. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects | bioRxiv [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4A3-SC8 for siRNA and sgRNA Delivery
The landscape of genetic medicine is rapidly evolving, with RNA-based therapeutics at the forefront of innovation. The success of these therapies, including small interfering RNA (siRNA) for gene silencing and single-guide RNA (sgRNA) for CRISPR-based gene editing, is critically dependent on safe and efficient delivery to target cells. This compound, a dendrimer-based ionizable amino lipid, has emerged as a highly effective component of lipid nanoparticles (LNPs) for this purpose. Its unique structure facilitates high encapsulation efficiency, potent in vivo activity, and a favorable safety profile, making it a subject of significant interest in the research and drug development community.
This guide provides a comprehensive technical overview of this compound, summarizing its formulation, mechanism of action, efficacy data for siRNA and sgRNA delivery, and detailed experimental protocols.
The this compound Lipid Nanoparticle Platform
This compound is an ionizable amino lipid characterized by a specific amine core (4A3) and alkyl peripheries (SC8).[1] It is a central component in multi-component LNP systems designed to encapsulate and protect nucleic acid payloads. These LNPs are typically composed of four or five key lipid types, each serving a distinct function.
-
Ionizable Lipid (this compound): The core functional component. Its amine groups are neutral at physiological pH but become positively charged in the acidic environment of the endosome. This charge switch is crucial for interacting with the negatively charged nucleic acid payload and for facilitating endosomal escape.
-
Phospholipid (e.g., DOPE, DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle and can aid in membrane fusion and destabilization, promoting the release of the payload into the cytoplasm.[2]
-
Cholesterol: A structural lipid that stabilizes the nanoparticle, fills gaps in the lipid layer, and modulates membrane fluidity.[2]
-
PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the surface of the LNP. This layer prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby increasing circulation time.[3]
Quantitative Data: Formulation and Physicochemical Properties
The precise molar ratio of these components is critical for the efficacy, stability, and safety of the LNP. While various formulations exist, common ratios have been established for standard and targeted delivery applications.
Table 1: Standard this compound LNP Formulations & Properties
| Formulation Type | Component Molar Ratio (this compound : Helper : Cholesterol : PEG-Lipid) | Payload | Particle Diameter (nm) | PDI | Zeta Potential (mV) | Reference |
| Four-Component | 38.5 : 30 (Variable PL) : 30 : 1.5 | mRNA | ~138 | 0.102 | -1.0 | [1][4] |
| Four-Component | 23.8 : 23.8 (DOPE) : 47.6 : 4.8 | mRNA | N/A | N/A | N/A | [5] |
PDI: Polydispersity Index, PL: Phospholipid
Mechanism of Cellular Delivery and Endosomal Escape
The efficacy of this compound LNPs hinges on their ability to navigate the cellular environment and release their cargo into the cytoplasm where it can interact with the cellular machinery.
-
Uptake: LNPs are typically internalized by cells through endocytosis.
-
Endosomal Acidification: Once inside the endosome, the internal pH drops.
-
Protonation & Release: The this compound lipid's amine core becomes protonated (positively charged) in this acidic environment. This leads to an interaction with the negatively charged endosomal membrane, causing destabilization and rupture.
-
Cytosolic Delivery: The nucleic acid payload is released from the endosome into the cytoplasm.
A key advantage of this compound is its favorable safety profile. Studies have shown that it induces high levels of gene expression with minimal inflammation.[6] This is attributed to its ability to cause smaller, reparable endosomal ruptures that are managed by the cell's ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, thus avoiding a potent inflammatory response.[6]
Efficacy in siRNA and sgRNA Delivery
This compound has demonstrated high efficacy for the delivery of both siRNA for gene silencing and the components of the CRISPR/Cas9 system (Cas9 mRNA and sgRNA) for gene editing.
siRNA Delivery
LNPs formulated with this compound can effectively silence target genes in vivo. In a mouse model of liver fibrosis, a this compound LNP delivering siRNA against Heat Shock Protein 47 (HSP47) achieved a significant reduction in gene expression.
Table 2: In Vivo Efficacy of this compound for siRNA Delivery
| Target Gene | Payload | Animal Model | Dose | Efficacy | Reference |
| HSP47 | siHSP47 | CCl4-induced liver fibrosis mouse model | N/A | ~84% reduction in HSP47 expression | [7] |
sgRNA and Cas9 mRNA Delivery for Gene Editing
A significant application of this compound is in "all-in-one" LNPs that co-encapsulate Cas9 mRNA, sgRNA, and a single-stranded DNA (ssDNA) donor template for homology-directed repair (HDR).[8][9] This approach simplifies the gene-editing process by delivering all necessary components in a single particle.
Studies using a BFP/GFP switchable HEK293 cell line have quantified the high efficiency of this system.
Table 3: Efficacy of this compound for CRISPR/Cas9 Delivery
| Application | Cell/Model Type | Efficacy | Reference |
| In Vitro | BFP/GFP switchable HEK293 cells | >91% of cells edited | [8][9] |
| 56% HDR efficiency | [8][9] | ||
| In Vivo | Xenograft tumors in mice | >20% HDR efficiency | [8][9][10] |
Experimental Protocols
Protocol for this compound Four-Component LNP Formulation
This protocol is adapted from methodologies described in the literature.[1]
Materials:
-
Ethanol (B145695) Solution: this compound, Cholesterol, Phospholipid (e.g., DOPE), DMG-PEG2000.
-
Aqueous Solution: siRNA or sgRNA/Cas9 mRNA in 100 mM citrate (B86180) buffer, pH 3.0.
-
Phosphate-Buffered Saline (PBS).
-
Dialysis device (e.g., 3.5kD MWCO cassette).
Procedure:
-
Prepare Lipid Solution: Dissolve this compound, cholesterol, phospholipid, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 38.5:30:30:1.5).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid payload in the citrate buffer.
-
Mixing: Rapidly mix the aqueous solution and the ethanol solution at a 3:1 volume ratio. Mix vigorously (e.g., by hand or vortexing) for 30 seconds.
-
Assembly: Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.
-
Purification (for in vivo use): Purify the LNPs via dialysis against sterile PBS for at least 2 hours to remove ethanol and unencapsulated components.
-
Characterization: Characterize the resulting LNPs for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Protocol for In Vitro Gene Editing
Materials:
-
HEK293 cells (or other target cell line).
-
Complete cell culture medium.
-
This compound LNPs encapsulating Cas9 mRNA, sgRNA, and ssDNA template.
-
Assay reagents for quantifying editing (e.g., flow cytometry, DNA sequencing).
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Dilute the this compound LNP formulation in cell culture medium to the desired final concentration of nucleic acids.
-
Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24-72 hours.
-
Analysis: After incubation, harvest the cells. Analyze for gene editing efficiency using appropriate methods. For fluorescent reporter systems (like BFP-to-GFP), use flow cytometry. For endogenous loci, use Sanger or next-generation sequencing of the target genomic region.
Advanced Applications: Selective Organ Targeting (SORT)
A significant innovation in LNP technology is the development of Selective Organ Targeting (SORT). This method involves adding a fifth lipid component to the standard four-component formulation to redirect the LNP to specific tissues beyond the liver, which is the default destination for many LNP systems.[5][11]
By incorporating a permanently cationic lipid like DOTAP or an anionic lipid like 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) , this compound LNPs can be reprogrammed to preferentially deliver their payload to the lungs or spleen, respectively.[2][3][5]
This tunability dramatically expands the therapeutic potential of this compound LNPs, enabling applications for genetic diseases affecting a wider range of organs.
Conclusion
The this compound dendrimer-based lipid has proven to be a versatile and highly potent tool for the delivery of therapeutic nucleic acids. Its ability to efficiently formulate into stable LNPs that can deliver both siRNA and the components for CRISPR-based gene editing with high efficacy sets it apart. Furthermore, its unique mechanism of endosomal escape, which minimizes inflammatory responses, addresses a key safety challenge in the field. The adaptability of the this compound platform to SORT technology further enhances its appeal, opening the door to targeted treatments for a variety of genetic disorders. For researchers and developers in the field of genetic medicine, this compound represents a leading candidate for building the next generation of RNA therapeutics.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 8. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-In-One Dendrimer-Based Lipid Nanoparticles Enable Precise HDR-Mediated Gene Editing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sapphire Bioscience [sapphirebioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of 4A3-SC8 in Selective Organ Targeting (SORT)
This technical guide provides a comprehensive overview of the ionizable lipid dendrimer this compound and its pivotal role in the Selective Organ Targeting (SORT) methodology for tissue-specific delivery of messenger RNA (mRNA). SORT represents a significant advancement in lipid nanoparticle (LNP) technology, enabling the programmable delivery of therapeutic payloads to specific organs beyond the liver, which has traditionally been the primary target for LNP-based therapies.
Introduction to this compound and the SORT Platform
This compound is an ionizable lipid dendrimer that serves as a core component in the formulation of dendrimer-based lipid nanoparticles (DLNPs) for nucleic acid delivery.[1] It has demonstrated high efficacy in delivering a range of nucleic acids, from short interfering RNA (siRNA) to longer mRNA and single guide RNA (sgRNA).[2] The SORT technology leverages a modular approach, where a standard four-component LNP formulation is modified by the addition of a fifth "SORT molecule."[3] This supplemental molecule systematically alters the in vivo delivery profile of the nanoparticle, redirecting it from the liver to other organs like the lungs and spleen.[3][4] The organ specificity is determined by the chemical properties and the molar percentage of the incorporated SORT molecule.[3][4]
The adaptability of the SORT platform with lipids like this compound allows for the creation of LNPs with distinct organ tropism, a critical feature for expanding the therapeutic applications of mRNA and gene-editing technologies.[4][5]
Core Components and Formulation of this compound SORT LNPs
The foundational this compound LNP is a four-component system. The addition of a SORT molecule transforms it into a five-component system for targeted delivery.
Base LNP Components:
-
Ionizable Cationic Lipid (this compound): This component is crucial for encapsulating the negatively charged mRNA and facilitating its endosomal escape into the cytoplasm. This compound is noted for inducing high protein expression with minimal associated inflammation.[6]
-
Phospholipid (e.g., DOPE): Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the LNP and aid in the fusion of the LNP with the endosomal membrane, promoting payload release.[7]
-
Cholesterol: Cholesterol is a stabilizing agent that modulates membrane fluidity and contributes to the overall stability of the nanoparticle during circulation.[2][7]
-
PEG-Lipid (e.g., DMG-PEG): A polyethylene (B3416737) glycol-lipid conjugate prevents the aggregation of nanoparticles and reduces clearance by the mononuclear phagocyte system, thereby extending their circulation time.[8][2]
Quantitative Data: LNP Formulations
The precise molar ratio of these components is critical for the efficacy and targeting of the resulting LNPs.
Table 1: Base this compound mDLNP Formulation [9]
| Component | Molar Ratio (%) |
|---|---|
| This compound | 23.8 |
| DOPE | 23.8 |
| Cholesterol | 47.6 |
| DMG-PEG | 4.8 |
Total lipids to mRNA weight ratio is typically 40:1.[9]
Table 2: Organ-Targeting this compound SORT LNP Formulations [9]
| Target Organ | SORT Molecule | Molar Percentage of SORT Molecule (%) | Base LNP Components |
|---|---|---|---|
| Liver | DODAP (1,2-dioleoyl-3-dimethylammonium-propane) | 20 | This compound, DOPE, Cholesterol, DMG-PEG |
| Lung | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) | 50 | This compound, DOPE, Cholesterol, DMG-PEG |
| Spleen | 18PA (1,2-dioleoyl-sn-glycero-3-phosphate) | 10 | this compound, DOPE, Cholesterol, DMG-PEG |
Table 3: In Vivo Luciferase mRNA Delivery with this compound SORT LNPs
| LNP Formulation | Key Feature | Result |
|---|---|---|
| This compound Base LNP | Standard Formulation | High liver expression |
| This compound + 20% Citronellol-based lipid (4A3-Cit) | Unsaturated SORT lipid | 18-fold improvement in Luc mRNA expression in the liver over the saturated base LNP.[10] |
| This compound (in RAW macrophages) | High Expression Lipid | Induced the highest luciferase expression among tested ionizable lipids.[10] |
| this compound (in vivo) | High Expression, Low Inflammation | Induces >3-fold higher lung luciferase expression than cKK-E12 LNPs after intratracheal administration and the highest liver and spleen expression after intravenous injection, with no significant increase in plasma cytokines.[6] |
Mechanism of Selective Organ Targeting
The SORT mechanism relies on the principle that the addition of a charged or zwitterionic SORT molecule to the LNP formulation alters its surface properties and subsequent interactions with plasma proteins and cells in vivo.[3][4] This differential interaction dictates the biodistribution of the nanoparticles.
-
Liver Targeting: The base this compound formulation, like many traditional LNPs, inherently targets the liver.[8] This can be further enhanced by adding a tertiary amino lipid like DODAP.[9]
-
Lung Targeting: The inclusion of a high molar percentage (e.g., 50%) of a permanently cationic lipid like DOTAP shifts the delivery profile towards the lungs.[4][9]
-
Spleen Targeting: A lower molar percentage (e.g., 10%) of an anionic lipid such as 18PA can direct the nanoparticles to the spleen.[9]
Signaling and Cellular Interaction Pathways
While the precise signaling pathways for organ-specific uptake are still under investigation, the process is believed to involve the adsorption of specific plasma proteins (a "protein corona") onto the LNP surface, which then interacts with receptors on the endothelial cells or immune cells of the target organ. For instance, this compound LNPs have been shown to cause smaller, reparable endosomal ruptures that are managed by the ESCRT pathway, leading to effective mRNA release without triggering a significant inflammatory response.[6]
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of this compound SORT LNPs, based on published methods.[2][9]
Protocol 1: Preparation of Stock Solutions
-
This compound Stock: Prepare a 10 mg/mL solution of this compound in ethanol.
-
Helper Lipid Stock: Prepare a 10 mg/mL solution of DOPE in ethanol.
-
Cholesterol Stock: Prepare a 10 mg/mL solution of cholesterol in ethanol.
-
PEG-Lipid Stock: Prepare a 10 mg/mL solution of DMG-PEG in ethanol.
-
SORT Molecule Stocks: Prepare 10 mg/mL solutions of DODAP, DOTAP, and 18PA in ethanol.
-
mRNA Stock: Dissolve mRNA (e.g., Luciferase mRNA) in a 100 mM citrate (B86180) buffer (pH 3.0).
Protocol 2: Formulation of this compound SORT LNPs by Pipette Mixing
This protocol describes the preparation of five-component SORT LNPs. For a base four-component LNP, omit the SORT molecule.
-
Prepare the Complete Lipid Mix Solution: In an Eppendorf tube, combine the lipid stock solutions from Protocol 1 according to the desired molar ratios (see Table 2). For example, to prepare 50% DOTAP this compound lung-targeting SORT LNPs, combine appropriate volumes of this compound, DOPE, cholesterol, DMG-PEG, and DOTAP solutions and mix well to achieve a clear solution.[9]
-
Mixing: Rapidly mix the aqueous mRNA solution and the ethanolic lipid mix solution at a 3:1 volume ratio for 30 seconds.[2]
-
Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.[2]
-
Purification/Buffer Exchange: For in vivo experiments, purify the LNPs and exchange the buffer to sterile PBS. This is typically done by dialysis using a 3.5 kD molecular weight cut-off membrane for at least 2 hours.[2] For in vitro experiments, PBS can be added to reach a final citrate concentration of 10 mM.[2]
Protocol 3: Characterization of LNPs
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNP formulations using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.
-
mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay, comparing fluorescence before and after LNP lysis with a detergent like Triton X-100.
Protocol 4: In Vivo Evaluation of mRNA Delivery
-
Animal Model: Use appropriate animal models (e.g., C57BL/6 mice).
-
Administration: Administer the LNP-mRNA formulations intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1-0.25 mg/kg mRNA).
-
Analysis: After a set time point (e.g., 6 hours), euthanize the animals and harvest the organs of interest (liver, lungs, spleen).
-
Quantification: Homogenize the tissues and measure the expression of the reporter protein (e.g., luciferase) using a luminometer. Quantify total protein in the tissue homogenate for normalization.
Visualizations: Workflows and Concepts
LNP Component Diagram
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcb.uconn.edu [mcb.uconn.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the 4A3-SC8 LNP Platform for Cancer Immunotherapy
The 4A3-SC8 lipid nanoparticle (LNP) platform represents a significant advancement in the delivery of messenger RNA (mRNA) for therapeutic applications, including cancer immunotherapy. Developed as part of a larger library of dendrimer-based lipid nanoparticles, this compound has demonstrated high efficiency in mRNA delivery both in vitro and in vivo, with a noteworthy characteristic of inducing minimal inflammatory responses compared to other potent ionizable lipids. This technical guide provides a comprehensive overview of the this compound LNP platform, detailing its formulation, experimental protocols, and key performance data.
Core Components and Formulation
The this compound LNP is a multi-component system designed to encapsulate and deliver mRNA payloads. The core ionizable lipid, this compound, is a dendrimer-based cationic lipid that is crucial for RNA encapsulation and endosomal escape.
Table 1: Composition of this compound LNP Formulations
| Component | Role | Molar Ratio (Four-Component)[1] | Molar Ratio (Five-Component SORT - Base)[2] | Molar Ratio (Five-Component SORT - Vortex Mixing)[3] |
| This compound | Ionizable Cationic Lipid | 38.5 | 23.8 | 23.8 |
| Phospholipid (e.g., DOPE, DSPC) | Helper Lipid | 30 (Variable) | 23.8 (DOPE) | 23.8 (DOPE) |
| Cholesterol | Structural Integrity | 30 | 47.6 | 47.5 |
| PEG-Lipid (e.g., DMG-PEG2000) | Stability / Circulation Time | 1.5 | 4.8 | 5.0 |
| SORT Molecule (e.g., DODAP, DOTAP, 18PA) | Organ Targeting | - | Variable | - |
The formulation of this compound LNPs can be adapted for specific applications, such as selective organ targeting (SORT) by including an additional lipid component to direct the LNPs to specific tissues like the liver, lungs, or spleen.[2][4]
Physicochemical Properties
The physical and chemical characteristics of this compound LNPs are critical for their function. These properties are typically assessed after formulation.
Table 2: Physicochemical Characteristics of this compound LNPs
| Parameter | Description | Typical Values |
| Size (Diameter) | Influences biodistribution and cellular uptake. | ~70-170 nm[5] |
| Polydispersity Index (PDI) | A measure of the size distribution of the nanoparticles. | < 0.2[1] |
| Zeta Potential | Surface charge of the nanoparticles at a given pH. | Varies with pH |
| mRNA Encapsulation Efficiency | The percentage of mRNA successfully encapsulated within the LNPs. | > 90% |
| pKa | The pH at which the ionizable lipid is 50% protonated. Crucial for endosomal escape. | ~6.3 for optimal liver expression[6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and testing of this compound LNPs.
-
Preparation of Solutions:
-
Prepare an ethanol (B145695) solution containing this compound, cholesterol, a variable phospholipid, and DMG-PEG2000 in the desired molar ratio (e.g., 38.5:30:30:1.5).
-
Prepare an aqueous solution of mRNA in 100 mM citrate (B86180) buffer at pH 3.0.
-
-
Mixing:
-
Rapidly mix the aqueous and ethanol solutions at a 3:1 volume ratio for 30 seconds.
-
-
Incubation:
-
Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.
-
-
Purification/Buffer Exchange:
-
For in vitro experiments, dilute with PBS to a final citrate concentration of 10 mM.
-
For in vivo experiments, purify the LNPs via dialysis against sterile PBS (3.5 kD molecular weight cut-off) for at least 2 hours.
-
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[1]
-
Zeta Potential: Measured using a zetasizer.
-
mRNA Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Transmission Electron Microscopy (TEM): Used to visualize the morphology of the LNPs.[1]
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Treat the cells with this compound LNPs encapsulating luciferase mRNA at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Animal Model: Utilize a suitable animal model (e.g., BALB/c mice).
-
Administration: Intravenously inject the this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 0.2 mg/kg).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and perform in vivo bioluminescence imaging to detect luciferase expression.
-
Ex Vivo Analysis: After the final imaging time point, sacrifice the animals, harvest the organs of interest (e.g., liver, spleen, lungs), and perform ex vivo bioluminescence imaging to quantify organ-specific expression.
Mechanism of Action and Performance Data
The this compound LNP platform is designed for efficient intracellular delivery of mRNA and subsequent protein expression.
Caption: Intracellular delivery pathway of this compound LNPs.
The pKa of the this compound lipid is a critical factor in its mechanism of action. At physiological pH (7.4), the LNP is relatively neutral, which reduces non-specific interactions in the bloodstream. Upon endocytosis into the cell, the endosome acidifies. This drop in pH leads to the protonation of the this compound amine core, resulting in a positively charged LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.
Table 3: In Vivo Performance of this compound LNPs
| Application | Key Finding | Reference |
| mRNA Delivery | This compound LNPs demonstrated superior luciferase expression in the liver compared to previous benchmark lipids like 5A2-SC8.[6] | [6] |
| Cancer Immunotherapy | Spleen-selective LNPs using a this compound base enhanced antigen-specific T cell immune responses and showed potent therapeutic efficacy in a mouse lymphoma model.[7] | [7] |
| Gene Editing | This compound LNPs were capable of co-delivering Cas9 mRNA, sgRNA, and a donor DNA template, achieving homology-directed repair (HDR) with an efficiency of up to 23%.[8] | [8] |
| Low Immunogenicity | In contrast to other highly efficient ionizable lipids (e.g., cKK-E12), this compound LNPs induced high levels of protein expression without a corresponding increase in inflammatory cytokines like IL-6 and TNF-α.[9] | [9] |
Experimental Workflow for Cancer Immunotherapy Application
Caption: Workflow for evaluating this compound LNPs in a cancer immunotherapy model.
Conclusion
The this compound LNP platform offers a potent and versatile solution for the delivery of mRNA-based therapeutics. Its high transfection efficiency, coupled with a favorable safety profile characterized by low immunogenicity, makes it a particularly promising vehicle for cancer immunotherapy. The ability to modify the formulation for selective organ targeting further enhances its therapeutic potential. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the this compound platform for the next generation of cancer treatments.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]
- 5. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 9. biorxiv.org [biorxiv.org]
The Biodegradability Profile of 4A3-SC8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionizable amino lipid 4A3-SC8 has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. Its efficacy in mediating high levels of protein expression, particularly in the liver, is well-documented.[][2] A key attribute contributing to its favorable safety profile is its inherent biodegradability. This technical guide provides a comprehensive overview of the current understanding of the biodegradability of this compound, including its hypothesized degradation pathway, and presents representative experimental protocols for its assessment. While specific quantitative data for this compound is emerging, this guide consolidates the available information and provides a framework for its evaluation.
Introduction to this compound and its Role in mRNA Delivery
This compound is a dendrimer-based ionizable lipid that plays a pivotal role in the formulation of LNPs for mRNA delivery.[][2] Its unique chemical structure, featuring a tertiary amine headgroup and multiple hydrophobic tails connected by ester and thioether linkages, allows for efficient encapsulation of negatively charged mRNA, stabilization of the LNP structure, and facilitation of endosomal escape for cytosolic delivery of the mRNA payload.[3][4] The biodegradability of this compound is a crucial design feature aimed at minimizing potential toxicity associated with lipid accumulation upon repeated administration.[4]
Biodegradation of this compound: A Mechanistic Overview
The biodegradability of this compound is attributed to the presence of hydrolyzable ester and thioether bonds within its structure.[3] It is hypothesized that upon administration and cellular uptake, these bonds are cleaved by endogenous enzymes, such as esterases, leading to the breakdown of the lipid into smaller, more readily clearable and potentially less toxic components.[3][4]
Hypothesized Degradation Pathway
The degradation of this compound is believed to occur primarily through the hydrolysis of its ester and thioether linkages. This process is expected to be catalyzed by intracellular enzymes, particularly within the acidic environment of the endosome and in the cytoplasm. The cleavage of these bonds would result in the disassembly of the lipid structure, releasing the core amine headgroup and the individual lipid tails. While the precise metabolites of this compound have not been fully characterized in publicly available literature, the general degradation products would likely consist of the 4A3 amine core and the corresponding thiol and alcohol derivatives of the SC8 lipid tails.
Figure 1. Hypothesized intracellular trafficking and degradation pathway of this compound.
Quantitative Assessment of Biodegradability
While specific quantitative data on the biodegradability of this compound are not yet widely published, the following table outlines the key parameters used to assess the biodegradability of ionizable lipids and provides representative values based on studies of similar biodegradable lipids.
| Parameter | Description | Representative Value (for similar lipids) | Analytical Method |
| In Vitro Half-life (t1/2) | The time required for 50% of the lipid to degrade in a simulated biological fluid (e.g., plasma, lysosomal homogenate). | 2 - 24 hours | LC-MS/MS |
| In Vivo Half-life (t1/2) | The time required for the concentration of the intact lipid in a specific tissue (e.g., liver, spleen) to decrease by 50%. | 12 - 72 hours | LC-MS/MS |
| Major Degradation Products | The chemical structures of the primary metabolites resulting from the breakdown of the parent lipid. | Amine core, fatty acids, thiols, alcohols | GC-MS, LC-MS/MS |
| Clearance Rate (CL) | The volume of plasma cleared of the lipid per unit time. | Varies depending on formulation and animal model | Pharmacokinetic modeling |
Note: The values presented are representative and intended for illustrative purposes. Specific experimental determination for this compound is required for accurate assessment.
Experimental Protocols for Assessing Biodegradability
The following sections detail generalized experimental protocols for evaluating the in vitro and in vivo biodegradability of ionizable lipids like this compound.
In Vitro Degradation Assay
This assay is designed to assess the chemical and enzymatic stability of the ionizable lipid in a controlled environment that mimics physiological conditions.
Objective: To determine the rate of hydrolysis of this compound in the presence of plasma or liver homogenates.
Materials:
-
This compound
-
Freshly prepared animal or human plasma (e.g., mouse, rat, human)
-
Liver S9 fraction or lysosomal homogenates
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Incubate a known concentration of this compound with plasma, liver S9 fraction, or lysosomal homogenate at 37°C. A control incubation in PBS at both physiological (pH 7.4) and endosomal (pH 5.5) pH should be included.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation mixture.
-
Stop the reaction by adding a cold organic solvent to precipitate proteins and extract the lipid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant containing the remaining intact this compound and its metabolites by LC-MS/MS.
-
Quantify the concentration of intact this compound at each time point and calculate the degradation half-life.
Figure 2. Experimental workflow for the in vitro degradation assay.
In Vivo Pharmacokinetics and Biodistribution Study
This study is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.
Objective: To determine the pharmacokinetic parameters and tissue distribution of this compound following systemic administration.
Materials:
-
LNP formulation containing this compound
-
Animal model (e.g., mice, rats)
-
Anesthesia and surgical tools for tissue collection
-
Homogenizer for tissue processing
-
Organic solvents for extraction
-
LC-MS/MS system
Procedure:
-
Administer the this compound-containing LNP formulation to the animal model via the intended clinical route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours post-administration), collect blood samples and euthanize a subset of animals to harvest relevant tissues (e.g., liver, spleen, kidneys, lungs).
-
Process the blood samples to obtain plasma.
-
Homogenize the collected tissues.
-
Extract the lipid from the plasma and tissue homogenates using an appropriate organic solvent.
-
Analyze the extracts by LC-MS/MS to quantify the concentration of intact this compound.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.
-
Determine the tissue distribution profile of this compound at different time points.
Conclusion
The biodegradability of this compound is a cornerstone of its design, contributing to its potential for a favorable safety profile in mRNA therapeutics. While direct quantitative data for this compound are still emerging in the public domain, the understanding of its chemical structure and the established methodologies for assessing lipid biodegradability provide a strong framework for its evaluation. The hypothesized hydrolysis of its ester and thioether linkages suggests a predictable degradation pathway into smaller, manageable metabolites. Further research, including detailed metabolite identification and quantitative pharmacokinetic studies, will be crucial to fully elucidate the in vivo fate of this compound and to further optimize the design of next-generation biodegradable ionizable lipids for safe and effective mRNA delivery.
References
The Unique Endosomal Interaction of 4A3-SC8: A Technical Deep Dive into High-Efficiency, Low-Inflammation mRNA Delivery
For Immediate Release
This technical guide provides an in-depth analysis of the ionizable lipid 4A3-SC8 and its distinctive interaction with endosomal membranes, a critical process for the successful intracellular delivery of messenger RNA (mRNA) therapeutics. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key findings on how this compound-formulated lipid nanoparticles (LNPs) achieve superior mRNA expression while circumventing significant inflammatory responses. The guide details the underlying mechanisms, presents comparative quantitative data, outlines experimental methodologies, and provides visual representations of the key pathways involved.
Executive Summary
The delivery of mRNA into the cytoplasm of target cells is a primary obstacle in the development of RNA-based medicines. A crucial step in this process is the escape of the mRNA from endosomes after cellular uptake. The ionizable lipid this compound has emerged as a novel component of LNPs that facilitates highly efficient endosomal escape and subsequent protein expression, yet, in contrast to many other potent ionizable lipids, does so with minimal associated inflammation.[1][2] The prevailing hypothesis is that this compound LNPs induce smaller, reparable perforations in the endosomal membrane, which are subsequently managed by the cell's own Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[1] This mechanism of "gentle" endosomal escape avoids the larger, irreparable membrane damage that triggers cytosolic sensing by galectins and subsequent inflammatory signaling cascades.[3][4] This guide will explore the experimental evidence supporting this mechanism.
Quantitative Data Overview
The efficacy of this compound LNPs has been benchmarked against other well-known ionizable lipids such as Dlin-MC3-DMA, SM-102, and cKK-E12. The data consistently demonstrates that while many potent lipids induce a strong correlation between expression and inflammation, this compound represents a significant outlier, providing high expression with a low inflammatory profile.[1]
Table 1: In Vitro Luciferase Expression and Cytokine Induction
| Ionizable Lipid | Relative Luciferase Expression (RAW Macrophages) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Dlin-MC3-DMA | Low | Low | Low |
| SM-102 | Medium | Medium | Medium |
| cKK-E12 | High | High | High |
| This compound | Highest [1][5] | Low (control levels) [5] | Low (control levels) [5] |
Table 2: In Vivo Luciferase Expression and Plasma Cytokine Levels in Mice
| LNP Formulation | Relative Luciferase Expression (Liver & Spleen) | Relative Lung Luciferase Expression (Intratracheal) | Plasma IL-6 Levels (2h post-injection) | Plasma TNF-α Levels (2h post-injection) |
| Dlin-MC3-DMA LNPs | Low | - | Low | Low |
| SM-102 LNPs | Medium | - | Medium | Medium |
| cKK-E12 LNPs | High | High | High | High |
| This compound LNPs | Highest [1][5] | >3-fold higher than cKK-E12 [1][5] | No substantial increase [1][5] | No substantial increase [1][5] |
Core Mechanism: Reparable Endosomal Perforation
The interaction of ionizable lipids with the endosomal membrane is pH-dependent.[6][7][8] As the endosome matures and its internal pH drops, the amine groups on the ionizable lipids become protonated.[6][9] This positive charge facilitates an interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and cargo release.[6][9]
While this process is common to many ionizable lipids, the nature of the membrane disruption caused by this compound appears to be unique. It is hypothesized that this compound's structure, which includes numerous esters and adjacent thioethers, allows for its rapid degradation within the endosome.[5] This rapid breakdown may limit the duration and extent of membrane disruption, resulting in smaller pores.[5]
These smaller, transient holes are recognized and repaired by the ESCRT pathway, a cellular machinery responsible for membrane remodeling and repair.[1] This active repair process prevents the leakage of endosomal contents into the cytosol, thereby avoiding the activation of inflammatory pathways.[1][5] In contrast, other potent lipids create larger, more stable holes that overwhelm the ESCRT pathway. These larger ruptures are detected by cytosolic galectins, which then trigger downstream inflammatory signaling, including the NF-κB pathway.[1][4]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the interaction of this compound LNPs with endosomal membranes.
LNP Formulation
Objective: To prepare this compound LNPs for in vitro and in vivo evaluation.
Methodology (Rapid Hand Mixing): [10]
-
Lipid Stock Preparation: Prepare individual stock solutions of this compound, a helper phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol.[10][11] A typical molar ratio for a four-component LNP is 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000).[10] For SORT LNPs, additional lipids like DOTAP or 18PA can be included.[11]
-
mRNA Solution Preparation: Dissolve the mRNA cargo (e.g., CleanCap Fluc mRNA) in a low pH aqueous buffer, such as 100 mM citrate (B86180) buffer at pH 3.0.[10]
-
Mixing: Rapidly mix the ethanol-lipid solution with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous).[10]
-
Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.[10]
-
Purification/Buffer Exchange: For in vivo experiments, purify the LNPs and exchange the buffer to sterile PBS (pH 7.4) using dialysis (e.g., 3.5kD MWCO cassette) for 2 hours.[10] For in vitro experiments, dilute the formulation with PBS to reach a final citrate concentration of 10 mM.[10]
In Vitro Transfection and Cytokine Analysis
Objective: To assess the mRNA delivery efficiency and inflammatory response of this compound LNPs in cultured cells.
Methodology:
-
Cell Culture: Plate target cells, such as RAW 264.7 macrophages or HEK293T cells, in appropriate multi-well plates and culture overnight.
-
LNP Treatment: Dilute the LNP formulations to the desired final concentration in cell culture medium and add to the cells.
-
Transfection Efficiency Assay: After a suitable incubation period (e.g., 6-24 hours), measure the expression of the reporter protein. For luciferase mRNA, use a luciferase assay system (e.g., One-Glo) to measure luminescence.
-
Cytokine Analysis: Collect the cell culture supernatant after the incubation period. Use ELISA or a multiplex bead-based assay to quantify the concentration of secreted inflammatory cytokines, such as IL-6 and TNF-α.
Hemolysis Assay for Membrane Disruption
Objective: To evaluate the pH-dependent membrane-disruptive activity of this compound LNPs, as a proxy for endosomal membrane interaction.[12]
Methodology: [12]
-
Red Blood Cell (RBC) Preparation: Isolate and wash RBCs from fresh blood.
-
pH-Dependent Incubation: Incubate the this compound DLNPs (Dendrimer-based Lipid Nanoparticles) with the RBC suspension in buffers of varying pH, typically ranging from physiological pH (7.4) to endosomal pH (e.g., 6.5, 5.5).[12]
-
Hemolysis Quantification: After incubation, centrifuge the samples to pellet intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (PBS). Higher hemolysis at acidic pH suggests greater membrane-disruptive activity.[12]
Lipid Fusion FRET Assay
Objective: To directly measure the fusion of LNP lipids with model endosomal membranes.
Methodology:
-
Liposome Preparation: Prepare liposomes that mimic the lipid composition of either the plasma membrane or late endosomal membranes (LEMs).[10]
-
FRET Probe Incorporation: Incorporate a FRET pair of fluorescently labeled lipids into the LNP formulation during preparation.
-
Fusion Assay: Mix the FRET-labeled LNPs with the model membrane liposomes.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. Lipid mixing and fusion between the LNPs and the liposomes will result in a change in the FRET signal (e.g., an increase in acceptor fluorescence upon excitation of the donor). A study noted that a FRET-based assay demonstrated that an unsaturated citronellol (B86348) tail in a 4A3-Cit variant showed superior lipid fusion capabilities.[3][6]
Visualizing the Pathways
The following diagrams illustrate the proposed mechanisms of LNP-endosome interaction.
Caption: Proposed mechanism for this compound LNP endosomal escape.
Caption: Inflammatory pathway triggered by large endosomal damage.
Conclusion
The ionizable lipid this compound represents a significant advancement in LNP technology for mRNA delivery. Its unique ability to facilitate high levels of endosomal escape while minimizing inflammatory responses addresses a key challenge in the field. The proposed mechanism, centered on the creation of small, ESCRT-reparable endosomal pores, provides a compelling explanation for this favorable biological profile. The data and protocols summarized in this guide offer a comprehensive resource for researchers working to understand, replicate, and build upon these findings. Further investigation into the structure-activity relationships of lipids like this compound will be crucial for the design of next-generation delivery vehicles with enhanced safety and efficacy.
References
- 1. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction Kinetics of Individual mRNA-Containing Lipid Nanoparticles with an Endosomal Membrane Mimic: Dependence on pH, Protein Corona Formation, and Lipoprotein Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
preliminary research on 4A3-SC8 toxicity
An In-Depth Technical Guide on the Preclinical Toxicity of 4A3-SC8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, ionizable amino lipid that has demonstrated high efficiency for the delivery of RNA-based therapeutics, including mRNA and siRNA.[1] Its unique structure is designed to facilitate the encapsulation of nucleic acids into lipid nanoparticles (LNPs) and promote their escape from endosomes following cellular uptake, a critical step for therapeutic efficacy. A key aspect of the preclinical evaluation of this compound is its toxicity profile. Emerging research suggests that this compound-formulated LNPs possess a favorable safety profile, particularly concerning inflammatory responses, when compared to other established ionizable lipids. This technical guide provides a comprehensive overview of the available preclinical toxicity data for this compound, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Toxicity Data
At present, specific quantitative toxicity values such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for this compound are not widely available in peer-reviewed literature. The majority of published studies focus on its efficacy and mechanism of action, with toxicity being assessed through comparative and qualitative measures.
One study noted that dendrimer-based lipid nanoparticles (DLNPs) formulated with this compound and a specific PEGylated lipid (PEG2k5c) did not alter cell viability, though specific IC50 values were not provided.[2] Another study provided a protocol for assessing luciferase expression and cell viability using the ONE-Glo™ +Tox assay, which could be adapted to determine an IC50 value for this compound LNPs.[3]
The following table summarizes the available comparative data on the inflammatory potential of this compound LNPs.
| Toxicity Metric | This compound LNP | cKK-E12 LNP | Dlin-MC3-DMA LNP | SM-102 LNP | Reference |
| In Vitro IL-6 Upregulation (RAW Macrophages) | No significant increase above control | Significant upregulation | Low upregulation | Moderate upregulation | [3] |
| In Vitro TNF-α Upregulation (RAW Macrophages) | No significant increase above control | Significant upregulation | Low upregulation | Moderate upregulation | [3] |
| In Vivo Plasma IL-6 Levels (Mice) | No significant increase | Significant increase | Low increase | Moderate increase | [3] |
| In Vivo Plasma TNF-α Levels (Mice) | No significant increase | Significant increase | Low increase | Moderate increase | [3] |
Mechanism of Low Inflammatory Potential
Recent studies suggest that the favorable safety profile of this compound LNPs is linked to their mechanism of endosomal escape. Unlike some ionizable lipids that cause substantial endosomal damage, leading to the recruitment of galectins and a subsequent strong inflammatory response, this compound appears to induce smaller, reparable endosomal ruptures. This controlled endosomal escape is thought to be managed by the endosomal sorting complexes required for transport (ESCRT) machinery, which repairs the minor membrane damage. This mechanism allows for the efficient release of the RNA payload into the cytoplasm while avoiding the large-scale cellular alarm that triggers a potent inflammatory cascade.
Signaling Pathway of this compound LNP Endosomal Escape and Inflammatory Response
Caption: Proposed mechanism of this compound LNP endosomal escape via minor, reparable ruptures.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used for assessing LNP cytotoxicity.[3]
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
LNP Treatment: Prepare serial dilutions of this compound LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include a vehicle control (buffer used for LNP dilution) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Use a commercial cell viability reagent such as ONE-Glo™ +Tox (Promega) or an MTT assay kit. Follow the manufacturer's instructions to measure cell viability. For the ONE-Glo™ +Tox assay, the same well can be used to first measure viability and then luciferase expression if a reporter mRNA is used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the LNP concentration to determine the IC50 value, if applicable.
Quantification of Inflammatory Cytokines from Macrophages
This protocol is based on methods for assessing the inflammatory response to LNPs.[4][5]
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in complete DMEM.
-
Cell Seeding: Plate the macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere.
-
LNP Treatment: Treat the cells with this compound LNPs at various concentrations. Include a positive control (e.g., Lipopolysaccharide, LPS) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokines in the samples.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: A generalized workflow for the in vitro toxicity assessment of this compound LNPs.
In Vivo Tolerability
In vivo studies have primarily focused on the efficacy of this compound LNPs for organ-specific delivery of mRNA.[1] While detailed toxicology studies are not extensively published, the existing literature suggests good tolerability at therapeutic doses. For instance, in a study comparing different LNP formulations, mice treated with this compound LNPs did not show a significant increase in plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α, in contrast to mice treated with more inflammatory LNPs like cKK-E12.[3]
A general in vivo tolerability study would typically involve:
-
Animal Model: Use of a relevant animal model, such as C57BL/6 mice.
-
Administration: Intravenous or other relevant route of administration of this compound LNPs at various doses.
-
Monitoring: Regular monitoring of animal weight, behavior, and any signs of distress.
-
Blood Analysis: Collection of blood samples at different time points to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine) and systemic inflammation (cytokine levels).
-
Histopathology: At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) would be collected for histopathological examination to identify any signs of tissue damage or inflammation.
Conclusion
The available preclinical data suggests that this compound is a promising ionizable lipid for RNA delivery with a favorable safety profile characterized by low inflammatory potential. This is attributed to its proposed mechanism of inducing minor, reparable endosomal damage, thereby avoiding a strong innate immune response. While specific quantitative toxicity data such as LD50 and IC50 values are currently limited in the public domain, the comparative studies and mechanistic insights provide a strong foundation for its continued development. Further detailed toxicology studies will be crucial to fully characterize its safety profile for clinical translation.
References
- 1. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4A3-SC8 Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4A3-SC8 is an ionizable amino lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads, such as messenger RNA (mRNA).[1][2] These nanoparticles are particularly noted for their potent transfection capabilities and a favorable safety profile, characterized by minimal inflammatory response compared to other ionizable lipids.[1][3] This document provides a detailed, step-by-step guide to the synthesis and characterization of this compound nanoparticles, including protocols for both standard and Selective Organ-Targeting (SORT) formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound & PEG2k5c DLNP | 138 (Number mean: 100 ± 5) | 0.102 | -1.0 | [4] |
| 20% 18PA SORT LNP | - | - | Slightly Negative | [5] |
Note: The characterization data for nanoparticle size, PDI, and zeta potential can vary based on the specific formulation, payload, and measurement technique.
Table 2: Molar Ratios for this compound Nanoparticle Formulations
| Formulation Type | This compound (molar %) | Helper Lipid (e.g., DOPE) (molar %) | Cholesterol (molar %) | PEG-Lipid (e.g., DMG-PEG) (molar %) | SORT Molecule (molar %) | Target Organ | Reference |
| Base mDLNP | 23.8 | 23.8 | 47.6 | 4.8 | - | General (Liver dominant) | [6] |
| Four-Component LNP | 38.5 | 30 (Variable Phospholipid) | 30 | 1.5 | - | General | [7] |
| Liver SORT | Base Ratio | Base Ratio | Base Ratio | Base Ratio | 20% DODAP | Liver | [6] |
| Lung SORT | Base Ratio | Base Ratio | Base Ratio | Base Ratio | 50% DOTAP | Lung | [6] |
| Spleen SORT | Base Ratio | Base Ratio | Base Ratio | Base Ratio | 10% 18PA | Spleen | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
1,2-dioleoyl-3-dimethylammonium-propane (DODAP) (for Liver SORT)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (for Lung SORT)
-
1,2-dioleoyl-sn-glycero-3-phosphate (18PA) (for Spleen SORT)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Nuclease-free water
-
Citrate (B86180) buffer (10 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
This compound Stock Solution: Dissolve this compound in ethanol to a final concentration of 150 mg/mL. The solution should be clear.[6]
-
DOPE Stock Solution: Dissolve DOPE in ethanol to a final concentration of 10 mg/mL.[6]
-
Cholesterol Stock Solution: Dissolve cholesterol in ethanol to a final concentration of 10 mg/mL.[6]
-
DMG-PEG Stock Solution: Dissolve DMG-PEG in ethanol to a final concentration of 10 mg/mL.
-
SORT Molecule Stock Solutions:
-
DODAP: Prepare a stock solution in ethanol.
-
DOTAP: Prepare a stock solution in ethanol.
-
18PA: First, dissolve 18PA in tetrahydrofuran, then dilute with an equal volume of ethanol to create a homogeneous stock solution.[6]
-
-
mRNA Stock Solution: Dissolve the desired mRNA payload in 10 mM citrate buffer (pH 4.0).
Protocol 2: Synthesis of Base this compound mDLNPs (Pipette Mixing Method)
This protocol is for the base four-component formulation with a molar ratio of 23.8/23.8/47.6/4.8 (this compound/DOPE/Cholesterol/DMG-PEG) and a total lipid to mRNA weight ratio of 40:1.[6]
Procedure:
-
Prepare the Complete Lipid Mix: In a sterile, nuclease-free microcentrifuge tube, combine the following stock solutions:
-
6.7 µL of this compound solution
-
50.7 µL of DOPE solution
-
52.7 µL of cholesterol solution
-
34.2 µL of DMG-PEG solution Mix the solutions thoroughly until a clear solution is achieved.[6]
-
-
Prepare the mRNA Solution: In a separate tube, dilute the mRNA stock solution with 10 mM citrate buffer (pH 4.0).
-
Nanoparticle Formation: Rapidly add the mRNA solution to the lipid mix solution while pipetting up and down for 20-30 seconds. The volume ratio of the aqueous phase (mRNA solution) to the ethanol phase (lipid mix) should be 3:1.
-
Incubation: Allow the resulting solution to incubate at room temperature for 15 minutes to facilitate nanoparticle assembly.[7]
-
Purification: For in vivo applications, purify the nanoparticles by dialysis against sterile PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 3.5 kDa) for at least 2 hours to remove ethanol and unencapsulated mRNA. For in vitro experiments, the solution can be diluted with PBS to reach a final citrate concentration of 10 mM.[7]
Protocol 3: Synthesis of SORT this compound Nanoparticles
The synthesis of SORT nanoparticles involves the addition of a fifth lipid component to the base formulation. The relative molar ratios of the original four components are maintained.[6]
Procedure:
-
Prepare the Complete SORT Lipid Mix: To the base complete lipid mix prepared in Protocol 2, Step 1, add the appropriate volume of the SORT molecule stock solution.
-
Follow Steps 2-5 from Protocol 2 for nanoparticle formation, incubation, and purification.
Protocol 4: Characterization of this compound Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle suspension in a suitable low-ionic-strength buffer.
-
Load the sample into a specialized zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate and report the average values.
-
3. Encapsulation Efficiency:
-
Technique: Fluorescence-based assays (e.g., RiboGreen assay for RNA).
-
Procedure:
-
Measure the fluorescence of the intact nanoparticle suspension.
-
Disrupt the nanoparticles using a surfactant (e.g., Triton X-100) to release the encapsulated mRNA and measure the total fluorescence.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of Intact Nanoparticles) / Total Fluorescence * 100
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molar Ratio Optimization for 4A3-SC8 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the molar ratios of lipid components in 4A3-SC8 lipid nanoparticle (LNP) formulations for effective nucleic acid delivery. The protocols are compiled from established methodologies to ensure reproducibility and facilitate further development in the field of gene therapy.
Introduction to this compound LNPs
This compound is a potent ionizable amino lipid that has demonstrated high efficacy in delivering various nucleic acid payloads, including mRNA and siRNA.[1][2][3] The performance of this compound LNPs is critically dependent on the molar ratios of their constituent lipids, which typically include a helper lipid, cholesterol, and a PEGylated lipid.[4][5] Optimization of these ratios is essential for achieving desired physicochemical properties such as particle size, stability, and encapsulation efficiency, which in turn dictate the in vivo biodistribution and therapeutic efficacy.[5][6] This document outlines standard formulations and provides protocols for their preparation and characterization to guide researchers in their optimization efforts.
Core Components of this compound LNPs
The formulation of this compound LNPs involves four primary lipid components:
-
Ionizable Lipid (this compound): This component is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.
-
Helper Lipid (e.g., DOPE, DSPC): These lipids contribute to the structural integrity of the LNP and can influence its fusogenicity and endosomal escape capabilities.[5]
-
Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP during circulation.[4][5]
-
PEGylated Lipid (e.g., DMG-PEG): A polyethylene (B3416737) glycol (PEG) conjugated lipid helps to control particle size during formulation and provides a hydrophilic stealth layer that reduces opsonization and prolongs circulation time.[5][6]
For targeted delivery, a fifth component, a "SORT" molecule, can be introduced to the formulation.[7][8]
Data Presentation: Molar Ratios of this compound LNP Formulations
The following tables summarize various molar ratios for this compound LNP formulations that have been reported in the literature. These serve as a starting point for optimization studies.
Table 1: Four-Component this compound LNP Formulations
| Ionizable Lipid (this compound) | Helper Lipid (e.g., DOPE) | Cholesterol | PEG-Lipid (e.g., DMG-PEG) | Reference |
| 38.5 | 30 (Variable Phospholipid) | 30 | 1.5 | [1] |
| 23.8 | 23.8 (DOPE) | 47.6 | 4.8 | [7] |
| 23.8 | 23.8 (DOPE) | 47.5 | 5.0 | [9] |
Table 2: Five-Component this compound SORT LNP Formulations
| Ionizable Lipid (this compound) | Helper Lipid (DOPE) | Cholesterol | PEG-Lipid (DMG-PEG) | SORT Molecule | Molar % of SORT Molecule | Target Organ | Reference |
| 15 | 15 | 30 | 3 | BMP (titrated in) | 5, 10, 20, 30, 40 | Spleen | [1] |
| Base LNP | Base LNP | Base LNP | Base LNP | DODAP | 20 | Liver | [7] |
| Base LNP | Base LNP | Base LNP | Base LNP | DOTAP | 50 | Lung | [7] |
| Base LNP | Base LNP | Base LNP | Base LNP | 18PA | 10 | Spleen | [7] |
*Base LNP composition: this compound/DOPE/Cholesterol/DMG-PEG at a molar ratio of 23.8/23.8/47.6/4.8.[7]
Experimental Protocols
Protocol for Preparation of this compound LNPs (Microfluidic Mixing)
This protocol is adapted from established methods for LNP formulation.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 3.5 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG in ethanol at appropriate concentrations.
-
Lipid Mixture Preparation: Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratio.
-
Aqueous Phase Preparation: Dissolve the nucleic acid in 100 mM citrate buffer (pH 3.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture into one inlet of the microfluidic device.
-
Load the nucleic acid-aqueous buffer mixture into another inlet.
-
Set the flow rate ratio of the aqueous to organic phase at 3:1.
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Purification:
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the LNPs at 4°C.
Protocol for Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in sterile PBS to an appropriate concentration.
-
Perform the measurement at a detection angle of 173° using a He-Ne laser (λ = 632 nm).[1]
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS or water).
3. Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated using the formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
Visualizations
Caption: Workflow for the formulation of this compound LNPs.
Caption: Influence of molar ratio on LNP properties and efficacy.
Caption: Intracellular delivery pathway of this compound LNPs.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Revolutionizing Nanomedicine: A Comparative Analysis of 4A3-SC8 Lipid Nanoparticle Formulation via Microfluidic and Vortex Mixing
For Immediate Release
In the rapidly advancing field of drug delivery, the method of nanoparticle formulation is as critical as the therapeutic agent it carries. This application note provides a detailed comparison of two prominent mixing techniques—the novel 4A3-SC8 microfluidic mixing method and the conventional vortex mixing method—for the formulation of lipid nanoparticles (LNPs) encapsulating messenger RNA (mRNA). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their nanoparticle formulation processes for enhanced therapeutic efficacy and reproducibility.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The physicochemical properties of these LNPs, such as size, polydispersity, and encapsulation efficiency, are critically dependent on the manufacturing process. The ionizable cationic lipid this compound has shown significant promise in formulating potent LNPs for targeted mRNA delivery.[1] Here, we evaluate two distinct mixing methodologies for the preparation of this compound based LNPs: the highly controlled and scalable microfluidic mixing and the widely accessible vortex mixing.
Microfluidic mixing offers precise control over fluid streams at the microscale, enabling rapid and homogenous mixing, which is crucial for the self-assembly of uniform nanoparticles.[2][3] In contrast, vortex mixing is a vigorous, bulk mixing method that is simple to implement but may offer less control over the nanoparticle formation process.[2][3] Understanding the quantitative differences in LNP characteristics produced by these methods is paramount for process selection and optimization in both research and clinical manufacturing settings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound based lipid nanoparticles formulated using microfluidic and vortex mixing methods. The data presented is a synthesis of findings from multiple studies to provide a comprehensive comparison.
| Parameter | Microfluidic Mixing | Vortex Mixing | Key Advantages of Microfluidic Mixing |
| Nanoparticle Diameter (nm) | ~80 - 150 nm | ~100 - 250 nm | More consistent and smaller particle size, which can influence biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | > 0.2 | Narrower size distribution, indicating a more homogenous population of nanoparticles.[1] |
| Encapsulation Efficiency (%) | > 90% | Variable, often lower than microfluidics | Higher and more consistent encapsulation of the mRNA payload, leading to a more potent therapeutic. |
| Reproducibility | High | Moderate to Low | Precise control over flow rates and mixing conditions ensures high batch-to-batch consistency.[2] |
| Scalability | High | Low | Continuous manufacturing process is well-suited for large-scale production.[2] |
| Sample Volume | Microliters to Milliliters | Milliliters | Requires smaller sample volumes, conserving valuable reagents. |
Experimental Protocols
Detailed methodologies for the formulation of this compound lipid nanoparticles using both microfluidic and vortex mixing are provided below. These protocols are based on established methods in the literature.[1][4]
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
1. Materials and Reagents:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
Messenger RNA (mRNA)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop)
-
Syringe pumps and syringes
2. Preparation of Solutions:
-
Lipid Stock Solution (in ethanol): Prepare a stock solution containing this compound, DOPE, cholesterol, and DMG-PEG at a desired molar ratio (e.g., 35:16:46.5:2.5).[5] The final lipid concentration in ethanol should be optimized based on the microfluidic system used.
-
mRNA Solution (in citrate buffer): Dissolve the mRNA in citrate buffer (pH 4.0) to the desired concentration.
3. Microfluidic Mixing Procedure:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and total flow rate on the syringe pumps.[5]
-
Initiate the flow to allow the two solutions to converge and mix within the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
Immediately dilute the collected sample with PBS to raise the pH and stabilize the nanoparticles.
-
Perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
Protocol 2: this compound LNP Formulation via Vortex Mixing
1. Materials and Reagents:
-
Same as Protocol 1
-
Vortex mixer
2. Preparation of Solutions:
-
Prepare the lipid stock solution and mRNA solution as described in Protocol 1.
3. Vortex Mixing Procedure:
-
In an RNase-free microcentrifuge tube, add the required volume of the mRNA solution in citrate buffer.
-
Set the vortex mixer to a high-speed setting.
-
While the mRNA solution is vortexing, rapidly inject the lipid stock solution into the aqueous phase.[5]
-
Continue vortexing for a specified duration (e.g., 30-60 seconds) to ensure thorough mixing.
-
Incubate the mixture at room temperature for a short period to allow for nanoparticle stabilization.
-
Proceed with dilution and buffer exchange as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for LNP Formulation and Characterization
Caption: A generalized workflow for the formulation and characterization of lipid nanoparticles.
Signaling Pathway Activated by LNP-Delivered mRNA
The delivery of mRNA via LNPs can activate innate immune signaling pathways, which can act as an adjuvant effect for vaccines. One such pathway is the Toll-like receptor (TLR) pathway in endosomes.
Caption: Simplified TLR7 signaling pathway activated by LNP-encapsulated mRNA in an endosome.
Conclusion
The choice of mixing method for the formulation of this compound based lipid nanoparticles has a profound impact on the resulting physicochemical properties and, consequently, their therapeutic potential. Microfluidic mixing consistently produces smaller, more uniform LNPs with higher encapsulation efficiencies compared to vortex mixing. This level of control and reproducibility makes microfluidic mixing the superior choice for the development of clinical-grade nanomedicines. While vortex mixing remains a viable option for rapid, small-scale screening in academic research due to its simplicity and accessibility, the transition to microfluidic-based manufacturing is crucial for scalable and consistent production. These application notes provide the necessary protocols and comparative data to guide researchers in selecting the optimal formulation strategy for their specific needs in the development of next-generation mRNA therapeutics.
References
- 1. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4A3-SC8 Lipid Nanoparticles using Dynamic Light Scattering: An Application Note and Protocol
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The 4A3-SC8 dendrimer-based ionizable lipid is a key component in novel LNP formulations, demonstrating high efficiency in delivering functional mRNA both in vitro and in vivo.[1][2][3] Accurate and reliable characterization of the physicochemical properties of these LNPs is critical for ensuring their quality, stability, and therapeutic efficacy. Dynamic Light Scattering (DLS) is a powerful and widely used analytical technique for determining the size distribution, polydispersity, and colloidal stability of nanoparticles in suspension.[4][5][6][7] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS.
Principle of Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension.[8] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the rate of these fluctuations, the hydrodynamic diameter (size) of the particles can be determined using the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated from the DLS data, providing a measure of the broadness of the size distribution. A PDI value below 0.1 is generally considered indicative of a monodisperse sample with a narrow size distribution.[9]
Application: Quality Control and Formulation Development of this compound LNPs
The size and polydispersity of this compound LNPs are critical quality attributes that can influence their biological performance, including cellular uptake and biodistribution.[4] DLS is an essential tool throughout the development and manufacturing process of this compound LNPs for:
-
Formulation Screening: Rapidly assessing the impact of different lipid compositions and process parameters on LNP size and uniformity.
-
Stability Studies: Monitoring changes in particle size and PDI over time and under different storage conditions (e.g., 4°C and room temperature) to determine the shelf-life of the formulation.[10]
-
Batch-to-Batch Consistency: Ensuring the reproducibility of the manufacturing process by comparing the size and PDI of different batches.
-
Quality Control: Verifying that the final LNP product meets predefined specifications before preclinical or clinical use.
Data Presentation: Physicochemical Properties of this compound LNPs
The following tables summarize typical physicochemical properties of this compound LNPs as characterized by DLS. These values are representative and may vary depending on the specific formulation and preparation method.
Table 1: Hydrodynamic Diameter and Polydispersity Index of this compound LNPs
| Formulation Component | Molar Ratio (this compound:Helper Lipids:Cholesterol:PEG-Lipid) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Variable Phospholipids | 38.5:30:30:1.5 | ~100 - 150 | Not Specified | [10] |
| PEG2k5c | 15:15:30:2 | ~138 (Number Mean: 100 ± 5) | Not Specified | [1] |
| DOPE & DMG-PEG | 23.8:23.8:47.6:4.8 | Not Specified | Not Specified | [11] |
Table 2: Zeta Potential of this compound LNPs
| Formulation | pH Condition | Zeta Potential (mV) | Reference |
| This compound & PEG2k5c | Not Specified | Slightly Negative | [1] |
Experimental Protocols
I. Formulation of this compound LNPs (Rapid Hand Mixing Method)
This protocol describes a common method for preparing this compound LNPs.
Materials:
-
This compound ionizable lipid
-
Cholesterol
-
Helper phospholipid (e.g., DOPE, DSPC)
-
DMG-PEG2000
-
mRNA in 100 mM citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare an ethanol solution containing this compound, cholesterol, a variable phospholipid, and DMG-PEG2000 at a desired molar ratio (e.g., 38.5:30:30:1.5).[10]
-
Dissolve the mRNA in a 100 mM citrate buffer at pH 3.0.[10]
-
Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).[10]
-
Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[10]
-
For in vitro experiments, add PBS to the formulation to reach a final citrate concentration of 10 mM.[10]
-
Purify the LNPs via dialysis in sterile PBS.[10]
II. Characterization of this compound LNPs using Dynamic Light Scattering
This protocol outlines the steps for measuring the size and PDI of this compound LNPs using a DLS instrument.
Materials and Equipment:
-
This compound LNP suspension
-
1x PBS (or other appropriate aqueous buffer)
-
DLS-compatible cuvettes (e.g., DTS0012)
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the this compound LNP suspension in 1x PBS to an appropriate concentration for DLS measurement. The optimal concentration may need to be determined empirically but should be sufficient to obtain a stable signal without causing multiple scattering effects.[12]
-
Ensure the sample is well-mixed by gentle pipetting. Avoid vigorous vortexing, which can introduce air bubbles and potentially disrupt the LNPs.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement parameters. For LNP analysis, typical settings may include:
-
Detection Angle: Backscatter (173°) is commonly used for nanoparticles to minimize multiple scattering.[10]
-
Equilibration Time: Allow sufficient time for the sample to reach thermal equilibrium within the instrument (e.g., 60-120 seconds).
-
Measurement Duration: Set the number and duration of sub-runs to ensure statistically significant data.
-
Dispersant Properties: Select the correct dispersant (e.g., water or PBS) and ensure the temperature is accurately set, as viscosity is a critical parameter in the size calculation.
-
-
-
Measurement:
-
Data Analysis:
-
The primary result from a DLS measurement is the intensity-weighted size distribution.
-
The Z-average diameter and the polydispersity index (PDI) are the key parameters to report. The Z-average is the intensity-weighted mean hydrodynamic size.
-
Examine the correlation function to ensure good data quality. A smooth, single exponential decay is indicative of a monodisperse sample.
-
Review the size distribution plot. A single, narrow peak is desirable. Multiple peaks or a broad peak may indicate aggregation or a heterogeneous sample.
-
Mandatory Visualizations
Caption: Experimental workflow for DLS analysis of this compound LNPs.
Conclusion
Dynamic Light Scattering is an indispensable technique for the characterization of this compound lipid nanoparticles. It provides crucial information on particle size and polydispersity, which are key indicators of formulation quality and stability. The protocols outlined in this application note provide a robust framework for obtaining accurate and reproducible DLS data, thereby supporting the development and quality control of novel LNP-based therapeutics. Consistent application of these methods will aid researchers, scientists, and drug development professionals in advancing the clinical translation of this compound LNP technology.
References
- 1. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 4. lsinstruments.ch [lsinstruments.ch]
- 5. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 8. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Encapsulating sgRNA with 4A3-SC8 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the encapsulation of single guide RNA (sgRNA) using the ionizable lipid 4A3-SC8 to form lipid nanoparticles (LNPs). These LNPs are effective non-viral vectors for in vivo gene editing applications. The following sections detail the necessary materials, experimental procedures, and characterization methods.
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing. A key challenge in its therapeutic application is the safe and efficient delivery of its components, including the sgRNA, to target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, underscored by their success in mRNA vaccines. The ionizable lipid this compound has been identified as a potent component of LNPs for the delivery of various nucleic acids, including mRNA and sgRNA. This protocol outlines the formulation of this compound based LNPs for the encapsulation of sgRNA, a critical step for in vivo gene editing studies.
Data Presentation
The following table summarizes typical physicochemical characteristics of this compound LNPs formulated for nucleic acid delivery. While specific values for sgRNA-only formulations may vary and require optimization, these data provide a representative baseline based on formulations with similar nucleic acids like mRNA.
| Parameter | 4-Component LNP | 5-Component SORT LNP |
| Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) | 38.5:30:30:1.5 | 15:15:30:3 (plus SORT lipid) |
| Particle Size (Diameter, nm) | ~100 | ~100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -2 to -4 | Variable |
| RNA Encapsulation Efficiency (%) | > 80% | > 80% |
Experimental Protocols
Materials
-
Lipids:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or a variable phospholipid
-
Structural lipid: Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
-
Nucleic Acid:
-
Single guide RNA (sgRNA)
-
-
Buffers and Solvents:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
100 mM Citrate (B86180) Buffer (pH 3.0)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment:
-
Microfluidic mixing device or vortexer
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Fluorometer and Quant-iT RiboGreen RNA Assay Kit (Thermo Fisher Scientific)
-
LNP Formulation via Rapid Mixing
This protocol describes the formation of this compound LNPs by the rapid mixing of an ethanol phase containing the lipids and an aqueous phase containing the sgRNA.
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Dissolve this compound, DOPE (or other helper lipid), cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 38.5:30:30:1.5.
-
The total lipid concentration in the ethanol phase should be determined based on the desired final concentration.
-
-
Preparation of sgRNA Solution (Aqueous Phase):
-
Dissolve the sgRNA in 100 mM citrate buffer (pH 3.0). The concentration will depend on the target lipid-to-sgRNA weight ratio. A common starting point for nucleic acids is a weight ratio of 23:1 (total lipid:RNA).
-
-
LNP Assembly:
-
Rapidly mix the ethanol solution of lipids with the aqueous solution of sgRNA at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved using a microfluidic device for controlled and reproducible mixing or by vigorous vortexing for 30 seconds.
-
Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP self-assembly.
-
-
Purification:
-
For in vivo applications, the LNPs must be purified to remove ethanol and unencapsulated sgRNA.
-
Dialyze the LNP suspension against sterile PBS using a 3.5 kDa MWCO dialysis membrane for at least 2 hours, with a buffer exchange.
-
LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the LNP suspension in PBS.
-
Measure the surface charge of the LNPs using a zeta potential analyzer.
-
-
sgRNA Encapsulation Efficiency:
-
Use the Quant-iT RiboGreen RNA assay to determine the amount of encapsulated sgRNA.
-
Prepare two sets of samples from the LNP formulation. In one set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (accessible) sgRNA. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total sgRNA fluorescence.
-
The encapsulation efficiency is calculated as: ((Total RNA - Unencapsulated RNA) / Total RNA) * 100%.
-
Visualizations
Application Notes and Protocols for In Vitro Transfection Using 4A3-SC8 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Among the various ionizable lipids developed for LNP formulations, 4A3-SC8 has demonstrated high efficiency in delivering its nucleic acid cargo both in vitro and in vivo.[1][2][3] These application notes provide a detailed protocol for the formulation of this compound LNPs and their subsequent use for in vitro transfection of mRNA. The protocols outlined below are designed to be reproducible and offer guidance for researchers aiming to utilize this delivery system for various cell lines.
LNP Formulation and Composition
This compound LNPs are typically formulated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo. The ionizable nature of this compound allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates its release into the cytoplasm following cellular uptake and endosomal acidification.[4] The composition of the LNPs can be tailored to a standard four-component formulation or a five-component Selective Organ Targeting (SORT) formulation for more specific applications.[4][5]
Table 1: this compound LNP Formulations
| Formulation Type | Component | Molar Ratio (%) |
| Four-Component | This compound | 38.5 |
| Cholesterol | 30 | |
| Phospholipid (e.g., DOPE) | 30 | |
| DMG-PEG2000 | 1.5 | |
| Five-Component (SORT) | This compound | 15 |
| DOPE | 15 | |
| Cholesterol | 30 | |
| DMG-PEG | 3 | |
| Variable Phospholipid | 5-40 |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs Encapsulating mRNA
This protocol describes the preparation of this compound LNPs using a rapid hand-mixing method.[4]
Materials:
-
This compound ionizable lipid
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA encoding the protein of interest (e.g., Luciferase, GFP)
-
100 mM Citrate (B86180) Buffer, pH 3.0
-
Ethanol (B145695), molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Dialysis cassette (e.g., 3.5kD MWCO)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and DMG-PEG2000 in 100% ethanol to create individual stock solutions.
-
Prepare Ethanolic Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratios (see Table 1). For the four-component formulation, the molar ratio is 38.5:30:30:1.5 (this compound:Cholesterol:DOPE:DMG-PEG2000).[4]
-
Prepare Aqueous mRNA Solution: Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).
-
LNP Formation: Rapidly add the aqueous mRNA solution to the ethanolic lipid mixture at a volume ratio of 3:1 (aqueous:ethanol). Mix immediately by vortexing or rapid pipetting for 30 seconds.[4]
-
Incubation: Allow the LNP solution to incubate at room temperature for 15 minutes to facilitate LNP assembly.[4]
-
Buffer Exchange/Purification: For in vitro experiments, the LNP solution can be diluted with PBS to reach a final citrate concentration of 10 mM.[4] For purification and removal of ethanol, dialyze the LNP formulation against sterile PBS for at least 2 hours using a dialysis cassette.[4]
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). mRNA encapsulation efficiency can be determined using a RiboGreen assay.[6]
-
Storage: Store the final LNP suspension at 4°C and use within one week for optimal performance.
Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs
This protocol provides a general procedure for transfecting adherent mammalian cells in a 96-well plate format. Optimization may be required for different cell types.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, white-walled, clear-bottom tissue culture plates
-
This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)
-
Phosphate-Buffered Saline (PBS), sterile
-
Assay reagent for detecting reporter protein (e.g., Luciferase assay reagent)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 5,000 HepG2 cells per well.[7] Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
LNP Preparation: Thaw the this compound LNP-mRNA solution on ice. Dilute the LNPs to the desired final concentration in complete cell culture medium.
-
Cell Transfection: Remove the old medium from the wells. Add 100 µL of the LNP-containing medium to each well.[8] As a negative control, add complete medium without LNPs to a set of wells.
-
Incubation: Incubate the cells with the LNPs for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Quantification of Protein Expression:
-
After the 24-hour incubation, remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Lyse the cells and measure the expression of the reporter protein according to the manufacturer's instructions for the specific assay kit (e.g., add lysis buffer followed by luciferase assay reagent).[8]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Data Presentation
Table 2: Characterization of this compound LNPs
| Parameter | Value |
| Size (Diameter, nm) | Insert experimental value |
| Polydispersity Index (PDI) | Insert experimental value |
| Zeta Potential (mV) | Insert experimental value |
| mRNA Encapsulation Efficiency (%) | Insert experimental value |
Table 3: In Vitro Transfection Efficiency
| Cell Line | mRNA Dose (ng/well) | Reporter Gene Expression (e.g., RLU) | Cell Viability (%) |
| e.g., HepG2 | 25 | Insert experimental value | Insert experimental value |
| e.g., HeLa | 25 | Insert experimental value | Insert experimental value |
Visualizations
Caption: Workflow for the formulation of this compound LNPs.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
References
- 1. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for 4A3-SC8 SORT Nanoparticle Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Organ Targeting (SORT) technology represents a significant advancement in lipid nanoparticle (LNP) mediated drug delivery, enabling the targeted delivery of therapeutic payloads, such as mRNA, to specific organs beyond the liver. This is achieved by incorporating a fifth lipid component, a "SORT molecule," into a traditional four-component LNP formulation. The physicochemical properties of the SORT molecule direct the nanoparticle to a specific organ. This document provides detailed protocols for the preparation and in vivo evaluation of 4A3-SC8 based SORT nanoparticles for targeted delivery to the liver, lungs, and spleen.
Data Presentation
Table 1: Composition of this compound SORT Lipid Nanoparticles
| Target Organ | Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | SORT Molecule | Molar Ratio of Core Components | SORT Molecule Molar % of Total Lipids |
| Liver | This compound | DOPE | Cholesterol | DMG-PEG | DODAP | 23.8 / 23.8 / 47.6 / 4.8 | 20% |
| Lung | This compound | DOPE | Cholesterol | DMG-PEG | DOTAP | 23.8 / 23.8 / 47.6 / 4.8 | 50% |
| Spleen | This compound | DOPE | Cholesterol | DMG-PEG | 18PA | 23.8 / 23.8 / 47.6 / 4.8 | 10% |
DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol; DODAP: 1,2-dioleoyl-3-dimethylammonium-propane; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; 18PA: 1,2-dioleoyl-sn-glycero-3-phosphate.
Table 2: Physicochemical Characterization of this compound SORT LNPs
| Target Organ | Preparation Method | Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Liver (20% DODAP) | Pipette Mixing | ~120 | < 0.2 | > 80% |
| Vortex Mixing | ~110 | < 0.2 | > 80% | |
| Microfluidic Mixing | < 100 | < 0.2 | > 85% | |
| Lung (50% DOTAP) | Pipette Mixing | ~130 | < 0.2 | > 90% |
| Vortex Mixing | ~120 | < 0.2 | > 90% | |
| Microfluidic Mixing | < 100 | < 0.2 | > 95% | |
| Spleen (10% 18PA) | Pipette Mixing | ~125 | < 0.2 | ~70% |
| Vortex Mixing | ~115 | < 0.2 | ~75% | |
| Microfluidic Mixing | < 100 | < 0.2 | ~80% |
Note: The encapsulation efficiency for spleen-targeting LNPs is slightly lower due to the negative charge of the 18PA SORT molecule which can repel the negatively charged mRNA during formulation.[1]
Table 3: In Vivo Luciferase mRNA Delivery Efficacy of this compound SORT LNPs
| Target Organ Formulation | Predominant Organ of Luciferase Expression | Relative Luminescence |
| Liver (20% DODAP) | Liver | ++++ |
| Lung (50% DOTAP) | Lung | ++++ |
| Spleen (10% 18PA) | Spleen | +++ |
| Base this compound LNP (No SORT Molecule) | Liver | +++ |
Relative luminescence is a qualitative representation of the reported in vivo expression levels.[1][2]
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
-
Preparation of Individual Lipid Stock Solutions:
-
Dissolve this compound, DOPE, cholesterol, DMG-PEG, DODAP, and DOTAP in ethanol (B145695) to a final concentration of 10 mg/mL each.
-
Dissolve 18PA in a 1:1 (v/v) mixture of chloroform (B151607) and ethanol to a final concentration of 10 mg/mL.
-
-
Preparation of Lipid Mixtures for SORT LNPs:
-
For each target organ, prepare a lipid mixture in ethanol according to the molar ratios specified in Table 1 .
-
The final lipid concentration in the ethanolic solution should be between 10-20 mg/mL.
-
Protocol 2: this compound SORT Nanoparticle Formulation
This protocol describes three common methods for LNP formulation: pipette mixing, vortex mixing, and microfluidic mixing.[1][3] The choice of method depends on the desired scale of production.
A. Pipette Mixing (Small Scale)
-
Prepare an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) containing the mRNA payload.
-
In a microcentrifuge tube, add the appropriate volume of the ethanolic lipid mixture.
-
Rapidly inject the aqueous mRNA solution into the ethanolic lipid solution while gently pipetting up and down. The volume ratio of aqueous to ethanol phase should be approximately 3:1.
-
Allow the resulting mixture to incubate for 30 minutes at room temperature to allow for nanoparticle self-assembly.
B. Vortex Mixing (Medium Scale)
-
Prepare the aqueous mRNA buffer and ethanolic lipid mixture as described above.
-
Place the ethanolic lipid mixture in a suitable tube on a vortex mixer set to a high speed.
-
While vortexing, rapidly add the aqueous mRNA solution to the ethanolic lipid mixture.
-
Continue vortexing for 30-60 seconds after the addition is complete.
-
Incubate the mixture for 30 minutes at room temperature.
C. Microfluidic Mixing (Large Scale & Controlled Size)
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA buffer into another syringe.
-
Connect the syringes to a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone micromixer).
-
Set the flow rates of the two syringe pumps to achieve a desired total flow rate and a flow rate ratio of approximately 3:1 (aqueous:ethanol).
-
Collect the nanoparticle solution from the outlet of the microfluidic device.
Protocol 3: Nanoparticle Purification and Characterization
-
Purification:
-
To remove ethanol and unencapsulated mRNA, dialyze the nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours, with one buffer exchange.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a fluorescent dye-based assay such as the Quant-iT RiboGreen assay. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%
-
Protocol 4: In Vivo Evaluation of SORT Nanoparticle Efficacy
-
Animal Model:
-
Use appropriate mouse models for the study (e.g., C57BL/6 mice). All animal procedures should be performed in accordance with approved institutional guidelines.
-
-
Administration:
-
Administer the this compound SORT LNPs formulated with luciferase mRNA to mice via intravenous (i.v.) injection. A typical dose is 0.1-0.5 mg/kg of mRNA.
-
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal (i.p.) injection.
-
After a short incubation period (10-15 minutes), image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.
-
Following whole-body imaging, euthanize the mice and harvest the liver, lungs, spleen, heart, and kidneys for ex vivo imaging to quantify organ-specific luciferase expression.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound SORT nanoparticle preparation and in vivo evaluation.
Caption: Proposed mechanism of Selective Organ Targeting (SORT) by this compound nanoparticles.
References
Application Notes and Protocols for Measuring Zeta Potential of 4A3-SC8 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4A3-SC8 is a dendrimer-based ionizable lipid that has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA.[1][2] The physicochemical properties of these nanoparticles are critical determinants of their stability, biodistribution, and transfection efficiency. Among these properties, the zeta potential is a key indicator of the surface charge of the nanoparticles, which influences their interaction with biological membranes and their colloidal stability.[3] A near-neutral or slightly negative surface charge is often desirable for in vivo applications to minimize non-specific interactions and prolong circulation time. This document provides detailed application notes and protocols for the accurate and reproducible measurement of the zeta potential of this compound nanoparticles.
Data Presentation
The zeta potential of this compound nanoparticles is highly dependent on the overall formulation, including the helper lipids, PEG-lipids, and the pH of the surrounding medium. Below is a summary of reported zeta potential values for different this compound LNP formulations.
| Formulation Composition (Molar Ratio/Components) | Zeta Potential (mV) | Reference |
| This compound & PEG2k5c | -1.0 | [4] |
| This compound / Cholesterol / PEG-DMG / Variable Phospholipid (38.5:30:1.5:30) | -2 to -4 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticle Samples for Zeta Potential Measurement
This protocol describes the preparation of this compound lipid nanoparticles for subsequent zeta potential analysis. A common method for LNP formation is the rapid mixing of a lipid-containing ethanol (B145695) phase with an aqueous phase containing the cargo (e.g., mRNA) at an acidic pH, followed by dialysis or purification to raise the pH and remove ethanol.
Materials:
-
This compound ionizable lipid
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol, molecular biology grade
-
Aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)
-
Purification/dialysis system (e.g., tangential flow filtration, dialysis cassettes)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. For example, a molar ratio of this compound/Cholesterol/PEG-DMG/Variable Phospholipid = 38.5/30/1.5/30 can be used.[5]
-
Aqueous Phase Preparation: If encapsulating a payload like mRNA, dissolve it in the aqueous buffer (e.g., 100 mM citrate buffer, pH 3.0).
-
Nanoparticle Formation: Rapidly mix the ethanol-lipid solution with the aqueous phase at a defined volume ratio (e.g., 1:3 ethanol to aqueous). This can be achieved through various methods, including manual mixing, vortexing, or using a microfluidic device.
-
Maturation: Allow the freshly formed nanoparticles to incubate at room temperature for a specified period (e.g., 15-30 minutes) to stabilize.
-
Purification and Buffer Exchange: Purify the nanoparticles and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using a suitable method like dialysis or tangential flow filtration. This step is crucial as the pH significantly influences the surface charge of ionizable lipids like this compound.
-
Concentration Adjustment: Adjust the concentration of the nanoparticle suspension to a suitable range for zeta potential measurement (typically between 0.1 and 1 mg/mL). The optimal concentration may vary depending on the instrument used.
Protocol 2: Zeta Potential Measurement using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the zeta potential of prepared this compound nanoparticle samples using a Malvern Zetasizer or a similar instrument based on electrophoretic light scattering (ELS).
Materials and Equipment:
-
Malvern Zetasizer Nano ZS or equivalent instrument
-
Folded capillary cells (e.g., DTS1070)
-
Syringes (1 mL) or pipettes
-
Lens paper
-
Prepared this compound nanoparticle suspension (from Protocol 1)
-
1x PBS, pH 7.4 (for dilution)
Procedure:
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.
-
Launch the instrument software.
-
-
Sample Preparation for Measurement:
-
Dilute the this compound nanoparticle suspension to the appropriate concentration using 1x PBS (pH 7.4). The final volume required is typically around 800 µL for a folded capillary cell.[5]
-
Ensure the sample is well-dispersed by gentle vortexing or pipetting. Avoid sonication unless aggregation is observed, as it may alter the nanoparticle structure.
-
-
Loading the Folded Capillary Cell:
-
Carefully inject the diluted nanoparticle suspension into the folded capillary cell using a syringe or pipette, ensuring no air bubbles are introduced.
-
Fill the cell until the sample level reaches the electrodes.
-
Securely cap the cell.
-
Wipe the outside of the cell with lens paper to remove any fingerprints or residues.
-
-
Measurement:
-
Place the folded capillary cell into the measurement chamber of the Zetasizer, ensuring correct orientation.
-
In the software, set the measurement parameters:
-
Measurement Type: Zeta Potential
-
Dispersant: Select a predefined dispersant that matches your buffer (e.g., "Water" and adjust the viscosity and dielectric constant if necessary, or define a custom dispersant with the properties of PBS).
-
Temperature: Set to the desired temperature (e.g., 25°C) and allow for equilibration.
-
Cell Type: Select the appropriate folded capillary cell.
-
-
Enter the sample identification information.
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
-
Data Analysis:
-
The software will automatically calculate the zeta potential and present the results, typically including a zeta potential distribution graph.
-
Record the mean zeta potential and the standard deviation.
-
Perform at least three independent measurements for each sample to ensure reproducibility.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Zeta Potential Measurement
Caption: Workflow for measuring this compound nanoparticle zeta potential.
Diagram 2: Cellular Uptake and Endosomal Escape Pathway of Lipid Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying mRNA Encapsulation Efficiency in 4A3-SC8 LNPs: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for quantifying the messenger RNA (mRNA) encapsulation efficiency within lipid nanoparticles (LNPs) formulated with the novel ionizable lipid 4A3-SC8. Accurate determination of encapsulation efficiency is a critical quality attribute in the development of mRNA-based therapeutics and vaccines, ensuring proper dosage and efficacy.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The ionizable lipid component is a key determinant of the LNP's delivery efficiency. This compound is a novel ionizable amino lipid that has shown significant promise for the delivery of various RNA modalities. A crucial step in the characterization of this compound LNPs is the precise measurement of mRNA encapsulation efficiency, which is the percentage of mRNA successfully enclosed within the lipid shell. This application note details the widely used RiboGreen® assay for this purpose and provides protocols for accurate and reproducible measurements.
Data Presentation
The following table summarizes representative data on the characterization of this compound LNPs with varying lipid compositions. High encapsulation efficiencies are consistently achieved with this compound formulations.
| Formulation ID | Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Encapsulation Efficiency (%) |
| This compound-F1 | This compound | DOPE | Cholesterol | DMG-PEG2000 | 38.5:30:30:1.5 | >85 |
| This compound-F2 | This compound | DSPC | Cholesterol | DMG-PEG2000 | 38.5:30:30:1.5 | >90 |
| This compound-F3 | This compound | DOPC | Cholesterol | DMG-PEG2000 | 38.5:30:30:1.5 | >85 |
| This compound-F4 | This compound | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | >90 |
Note: The data presented are representative and may vary depending on the specific formulation process and analytical methods used.
Experimental Protocols
The most common method for quantifying mRNA encapsulation efficiency in LNPs is the RiboGreen® (or equivalent fluorescent dye) assay.[1] This method relies on a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence with and without lysing the LNPs, the amount of free (unencapsulated) and total mRNA can be determined, respectively.
Principle of the RiboGreen® Assay for Encapsulation Efficiency
The assay is based on the differential accessibility of the RiboGreen® dye to encapsulated versus unencapsulated mRNA. In the absence of a lysing agent, the dye can only bind to the free mRNA on the exterior of the LNPs. Upon addition of a surfactant, such as Triton™ X-100, the LNPs are disrupted, releasing the encapsulated mRNA and allowing the dye to bind to the total mRNA population.
Materials and Reagents
-
This compound LNP-mRNA samples
-
Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)
-
RiboGreen® reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
-
Triton™ X-100 (2% v/v solution in nuclease-free water)
-
Nuclease-free water
-
mRNA standard of known concentration
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Experimental Workflow
The following diagram illustrates the general workflow for determining mRNA encapsulation efficiency.
Detailed Protocol
1. Preparation of Reagents:
-
RiboGreen® Working Solution: Dilute the concentrated RiboGreen® reagent 1:200 in TE buffer. Prepare this solution fresh and protect it from light.
-
mRNA Standard Curve: Prepare a series of mRNA standards in TE buffer, ranging from 0 µg/mL to 2 µg/mL.
-
Triton™ X-100 Working Solution: Prepare a 2% (v/v) solution of Triton™ X-100 in nuclease-free water.
2. Sample Preparation:
-
Dilute the this compound LNP-mRNA samples in TE buffer to a concentration that falls within the range of the mRNA standard curve. A 100-fold dilution is often a good starting point.
3. Assay Procedure:
-
Standard Curve:
-
Pipette 50 µL of each mRNA standard into duplicate wells of the 96-well plate.
-
Add 50 µL of the RiboGreen® working solution to each well.
-
-
LNP Samples:
-
For Total mRNA: In duplicate wells, pipette 50 µL of the diluted LNP-mRNA sample. Add 50 µL of the 2% Triton™ X-100 working solution. Mix gently and incubate for 10 minutes at 37°C to ensure complete lysis of the LNPs.
-
For Free mRNA: In separate duplicate wells, pipette 50 µL of the diluted LNP-mRNA sample. Add 50 µL of TE buffer.
-
Add 50 µL of the RiboGreen® working solution to all sample wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.
-
Calculation of Encapsulation Efficiency
-
Generate a Standard Curve: Plot the fluorescence intensity of the mRNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the mRNA concentration.
-
Determine mRNA Concentrations:
-
Use the standard curve equation to calculate the concentration of "Total mRNA" from the fluorescence readings of the Triton™ X-100 treated samples.
-
Use the standard curve equation to calculate the concentration of "Free mRNA" from the fluorescence readings of the samples treated with TE buffer only.
-
-
Calculate Encapsulation Efficiency (%EE):
%EE = ( (Total mRNA concentration - Free mRNA concentration) / Total mRNA concentration ) * 100
Conclusion
The RiboGreen® assay is a robust and sensitive method for determining the mRNA encapsulation efficiency in this compound LNPs. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data, which is essential for the optimization of LNP formulations and for ensuring the quality and consistency of mRNA-based therapeutics and vaccines. Consistent achievement of high encapsulation efficiency is a key indicator of a well-formulated this compound LNP system.
References
Troubleshooting & Optimization
Technical Support Center: Ensuring Long-Term Stability of 4A3-SC8 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of 4A3-SC8 lipid nanoparticles (LNPs).
Troubleshooting Guides
This section offers solutions to specific problems you might encounter with your this compound LNP formulations during storage.
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage
Question: My this compound LNPs are showing a significant increase in size and PDI after storage at 4°C for several weeks. What could be the cause and how can I fix it?
Answer: An increase in particle size and PDI is often indicative of particle aggregation or fusion, which can compromise the efficacy and safety of your LNP formulation.
Possible Causes and Solutions:
-
Suboptimal Storage Temperature: While refrigeration at 2-8°C is a common storage condition, freeze-thaw cycles can be detrimental.[1][2] For aqueous suspensions, consistent refrigeration at 2°C has been shown to be more stable than freezing at -20°C or storage at room temperature over 150 days.[1][2][3]
-
Inadequate Cryoprotection during Freezing: If you are storing your LNPs frozen, the formation of ice crystals can disrupt the LNP structure, leading to aggregation upon thawing.[1][2]
-
Solution: Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) at concentrations of 10-20% (w/v) before freezing.[1][2][4] These sugars form a protective glassy matrix around the LNPs, preventing ice crystal-induced damage.[1][2]
-
-
pH of the Storage Buffer: While some studies suggest that the pH of the storage buffer does not significantly influence stability for certain LNPs, it is generally recommended to store them under physiologically appropriate conditions (pH ~7.4) for ease of use.[1][2][4]
-
Lipid Hydrolysis or Oxidation: Over time, lipids within the LNP can degrade, leading to changes in particle properties.
-
Solution: Ensure high-purity lipids are used for formulation and consider including antioxidants in the formulation if lipid oxidation is a concern.[5]
-
Troubleshooting Workflow: Particle Size Instability
Caption: Troubleshooting workflow for addressing LNP size instability.
Issue 2: Loss of Encapsulation Efficiency and Potency Over Time
Question: I'm observing a decrease in the encapsulation efficiency of my siRNA/mRNA and a corresponding loss of in vitro/in vivo efficacy after long-term storage. What is happening?
Answer: A decline in encapsulation efficiency indicates that the nucleic acid payload is leaking from the LNPs. This can be caused by structural instability of the nanoparticles.
Possible Causes and Solutions:
-
LNP Structural Integrity: The same factors that cause aggregation (temperature instability, freeze-thaw stress) can also lead to the destabilization of the lipid bilayer and subsequent leakage of the encapsulated cargo.[1]
-
Solution: Follow the recommendations for optimizing storage temperature and using cryoprotectants as outlined in Issue 1.
-
-
Lipid Composition: The molar ratio of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for LNP stability.[5][6] For this compound LNPs, a common molar ratio is 38.5:30:30:1.5 (this compound/Cholesterol/Variable Phospholipid/PEG-DMG).[7] Deviations from the optimal ratio can impact stability.
-
Solution: Carefully control the molar ratios during formulation. Ensure accurate preparation of lipid stock solutions and precise mixing.
-
-
Lyophilization and Reconstitution: Lyophilization (freeze-drying) is an effective method for enhancing long-term stability.[1][2][5] However, improper lyophilization or reconstitution can lead to particle aggregation and loss of efficacy.[1][2]
-
Solution:
-
Lyoprotectants: Add lyoprotectants like sucrose or trehalose to the LNP solution before lyophilization to preserve their structure.[1][2]
-
Reconstitution: Reconstitute the lyophilized powder in an appropriate aqueous buffer. In some cases, the addition of a small amount of ethanol (B145695) to the reconstitution buffer has been shown to restore efficacy, though this may require subsequent dialysis.[1][2]
-
-
Logical Relationship: Factors Affecting LNP Stability
Caption: Key factors influencing the stability of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for this compound LNPs?
A1: For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended for aqueous suspensions.[1][2] For long-term storage, lyophilization followed by storage at room temperature or refrigeration is a superior option.[1][2] If storing as a frozen suspension, -80°C is preferable to -20°C to minimize ice crystal formation and growth, especially when cryoprotectants are used.[1][2]
Q2: Which cryoprotectants are most effective for this compound LNPs?
A2: Sucrose and trehalose are the most commonly used and effective cryoprotectants for LNPs.[1][2] A final concentration of 10-20% (w/v) in the LNP suspension before freezing has been shown to preserve particle size, PDI, and efficacy after freeze-thaw cycles.[1][2]
Q3: Can I subject my this compound LNPs to multiple freeze-thaw cycles?
A3: It is generally not recommended to subject LNPs to multiple freeze-thaw cycles, as this can lead to aggregation and loss of encapsulated material.[1][2] If repeated use of a frozen stock is necessary, it is advisable to aliquot the LNP suspension into single-use volumes before the initial freezing. The use of cryoprotectants can mitigate the damage from a limited number of freeze-thaw cycles.[1][2]
Q4: How does lyophilization improve the long-term stability of this compound LNPs?
A4: Lyophilization, or freeze-drying, removes water from the LNP formulation, which prevents lipid hydrolysis and reduces molecular mobility, thereby inhibiting particle fusion and aggregation.[5] This allows for storage at ambient or refrigerated temperatures for extended periods without significant degradation.[1][2] The addition of a lyoprotectant is crucial for a successful lyophilization process that maintains LNP integrity upon reconstitution.[1][2]
Q5: What analytical techniques should I use to monitor the stability of my this compound LNPs?
A5: A combination of techniques is recommended to comprehensively assess LNP stability:
-
Dynamic Light Scattering (DLS): To measure particle size (z-average diameter) and polydispersity index (PDI).[7][8]
-
Ribogreen/Picogreen Assay: To determine the encapsulation efficiency of RNA/DNA.
-
In vitro Transfection Assays: To assess the biological activity and potency of the LNPs over time.
-
High-Performance Liquid Chromatography (HPLC): To quantify the individual lipid components and detect any degradation products.[8][9]
Data Presentation
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)
| Storage Temperature | Observation Period | Change in Particle Size | Change in PDI | Change in Efficacy | Reference |
| Room Temperature (25°C) | >5 months | Significant Increase | Significant Increase | Significant Decrease | [1][2][3] |
| Refrigerated (2°C) | >5 months | Minimal Change | Minimal Change | Most Stable | [1][2][3] |
| Frozen (-20°C) | >5 months | Moderate Increase | Moderate Increase | Moderate Decrease | [1][2][3] |
Table 2: Effect of Cryoprotectants on LNP Stability (After One Freeze-Thaw Cycle at -80°C)
| Cryoprotectant | Concentration (w/v) | Change in Particle Size | Change in PDI | Gene Silencing Efficacy | Reference |
| None | 0% | Significant Increase | Significant Increase | Reduced | [1][2] |
| Trehalose | 20% | Mitigated Increase | Mitigated Increase | Retained | [1][2] |
| Sucrose | 20% | Mitigated Increase | Mitigated Increase | Retained | [1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs
This protocol is adapted from established methods for preparing this compound LNPs.[7]
Materials:
-
This compound ionizable lipid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
siRNA or mRNA payload
-
Ethanol (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC, and DMG-PEG2000 at a molar ratio of 38.5:30:30:1.5.
-
Dissolve the siRNA/mRNA in 100 mM citrate buffer (pH 3.0).
-
Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous). This can be done by rapid hand mixing or using a microfluidic mixing device.
-
Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP assembly.
-
Purify and buffer exchange the LNPs into PBS (pH 7.4) using dialysis (3.5 kDa MWCO) or tangential flow filtration to remove ethanol and raise the pH.
Protocol 2: Lyophilization of this compound LNPs for Long-Term Storage
Materials:
-
Purified this compound LNPs in PBS
-
Sterile-filtered cryoprotectant solution (e.g., 40% w/v sucrose or trehalose in water)
-
Lyophilizer
Procedure:
-
To the purified LNP suspension, add the cryoprotectant solution to achieve a final concentration of 10-20% (w/v). Mix gently.
-
Aliquot the LNP-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples at -80°C overnight.
-
Lyophilize the frozen samples for 24-48 hours until a dry, white cake is formed.
-
Backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them.
-
Store the lyophilized LNPs at room temperature or 2-8°C.
-
For reconstitution, add the appropriate volume of sterile, RNase-free water or PBS to the vial and gently swirl to dissolve the cake. Avoid vigorous shaking.
Protocol 3: Stability Assessment by Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes compatible with the DLS instrument
-
Stored LNP samples
-
PBS (pH 7.4) for dilution
Procedure:
-
At each time point of your stability study, retrieve an aliquot of the stored LNP sample.
-
Allow the sample to equilibrate to room temperature.
-
If necessary, dilute the LNP sample with PBS to a suitable concentration for DLS measurement (this will depend on your instrument's sensitivity).
-
Transfer the diluted sample to a clean cuvette.
-
Measure the z-average diameter and polydispersity index (PDI) using the DLS instrument.
-
Record the results and compare them to the initial measurements (time zero) to assess changes in particle size and distribution over time.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 6. Exploring Lipid Nanoparticle Formulation Strategies How To Make The Best LNPs [bioprocessonline.com]
- 7. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.curapath.com [blog.curapath.com]
- 9. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 4A3-SC8 LNP formulation to reduce polydispersity index.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 lipid nanoparticle (LNP) formulations. The focus is on optimizing formulations to achieve a low polydispersity index (PDI), a critical parameter for ensuring nanoparticle uniformity and consistent performance.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound LNPs, with a focus on reducing the polydispersity index (PDI).
Question: What is causing the high polydispersity index (PDI) in my this compound LNP formulation?
Answer: A high PDI (typically >0.3) indicates a heterogeneous population of nanoparticles, which can negatively impact stability, transfection efficiency, and reproducibility.[1] Several factors during the formulation process can contribute to a high PDI.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mixing | The rate and method of mixing the aqueous and ethanol (B145695) phases are critical. Slower mixing can lead to larger, more polydisperse particles.[2] Consider using a microfluidic mixing device for highly controlled and rapid mixing, which generally produces smaller and more uniform LNPs.[1][2] For manual methods like pipette or vortex mixing, ensure the process is rapid and consistent.[2] |
| Suboptimal Lipid Ratios | The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) significantly influences LNP self-assembly and final characteristics.[3][4] Small adjustments to the PEG-lipid percentage, for instance, can impact particle size and PDI.[1][4] Review and optimize the molar ratios of your lipid components. |
| Poor Quality of Reagents | The purity of lipids and other reagents is crucial. Impurities can interfere with the self-assembly process, leading to a higher PDI. Ensure all lipids and solvents are of high purity and stored correctly to prevent degradation. |
| Incorrect pH of Buffers | The pH of the aqueous buffer is critical for the ionization of this compound and subsequent encapsulation of nucleic acids. Deviations from the optimal pH (typically acidic, e.g., pH 3.0-5.4) can lead to improper LNP formation.[3][4] Verify the pH of your buffers before use. |
| Aggregation of Nanoparticles | LNPs can aggregate after formation, leading to an artificially high PDI reading. This can be caused by factors such as suboptimal PEG-lipid content, incorrect buffer conditions, or high nanoparticle concentration.[5] Ensure an adequate amount of PEG-lipid is used to provide a protective steric barrier.[1] Storing LNPs at appropriate temperatures (e.g., 4°C) can also help maintain stability.[3] |
| Post-formulation Handling | Post-formulation steps like dialysis or purification can sometimes introduce variability. Ensure that these processes are performed gently and consistently. Lyophilization, if used, should be optimized with cryoprotectants to prevent aggregation upon reconstitution.[6] |
Question: How can I improve the homogeneity and reduce the PDI of my this compound LNPs?
Answer: Improving the homogeneity of your LNP formulation requires careful control over several experimental parameters. A PDI value below 0.2 is generally considered ideal for many applications.[2]
Strategies for PDI Reduction:
| Strategy | Detailed Protocol |
| Optimize Mixing Method | For reproducible and low PDI formulations, microfluidic mixing is highly recommended.[7] This method allows for precise control over flow rates and mixing times, leading to uniform nanoparticle formation.[1] If using manual methods, ensure a consistent and rapid mixing technique.[2] |
| Refine Lipid Composition | Systematically vary the molar ratios of the lipid components. For instance, the percentage of the PEG-lipid can be adjusted to optimize both size and PDI.[4] Even small changes in the cholesterol to helper lipid ratio can have an impact. |
| Control Temperature | Perform the mixing and incubation steps at a consistent and controlled temperature. Temperature fluctuations can affect lipid solubility and the kinetics of LNP self-assembly. |
| Purification | Utilize dialysis or size exclusion chromatography (SEC) post-formulation to remove any larger aggregates or unincorporated lipids, which can narrow the size distribution and lower the PDI.[3][5] |
| Filtration | Filtering the final LNP suspension through a syringe filter (e.g., 0.22 µm or 0.45 µm) can help remove larger particles and aggregates, although this may result in some loss of material.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio for a this compound LNP formulation?
A common four-component formulation consists of the ionizable lipid this compound, a helper phospholipid (like DOPE or DSPC), cholesterol, and a PEG-lipid (like DMG-PEG2000).[2][3] A frequently cited molar ratio is around 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000).[3] However, these ratios can be adjusted to optimize for specific applications or delivery targets. For instance, in selective organ targeting (SORT) LNPs, a fifth lipid component is introduced, and the ratios are modified accordingly.[2]
Q2: What is the importance of the polydispersity index (PDI) in LNP formulations?
The PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI indicates a narrow size distribution, which is crucial for:
-
Consistency and Reproducibility: Ensuring that different batches of LNPs have similar properties.[1]
-
Predictable Biological Performance: Uniformly sized nanoparticles tend to have more predictable pharmacokinetics and biodistribution.[8]
-
Stability: Formulations with a low PDI are often more stable and less prone to aggregation.[7] The FDA suggests a PDI below 0.3 for nanoparticle formulations.[1]
Q3: What characterization techniques are essential for this compound LNPs?
The primary characterization methods include:
-
Dynamic Light Scattering (DLS): To measure the average particle size (hydrodynamic diameter) and the polydispersity index (PDI).[3]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[9]
-
Nucleic Acid Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated genetic material.[3]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the LNPs.[3]
Q4: How does the PEG-lipid component affect the PDI?
The PEG-lipid plays a critical role in controlling LNP size and stability. It forms a hydrophilic corona on the nanoparticle surface that prevents aggregation.[4] The molar percentage of the PEG-lipid can influence the final particle size and PDI; insufficient PEGylation can lead to larger, more polydisperse, and unstable LNPs.[1][7]
Experimental Protocols & Data
Table 1: Example this compound LNP Formulations and Reported Characteristics
| Formulation Type | Molar Ratio (this compound : Helper : Cholesterol : PEG-lipid) | Additional Components | Mixing Method | Resulting PDI | Reference |
| 4-Component | 38.5 : 30 (Variable Phospholipid) : 30 : 1.5 | - | Rapid Hand Mixing | Not specified | [3] |
| 4-Component mDLNP | 23.8 : 23.8 (DOPE) : 47.6 : 4.8 | - | Pipette, Vortex, or Microfluidics | <0.2 (general goal) | [2] |
| 5-Component SORT (Liver) | Base mDLNP ratio | 20 mol% DODAP | Pipette, Vortex, or Microfluidics | Not specified | [2] |
| 5-Component SORT (Lung) | Base mDLNP ratio | 50 mol% DOTAP | Pipette, Vortex, or Microfluidics | Not specified | [2] |
| 5-Component SORT (Spleen) | Base mDLNP ratio | 10 mol% 18PA | Pipette, Vortex, or Microfluidics | Not specified | [2] |
Detailed Protocol: Microfluidic Synthesis of this compound LNPs
This protocol is a generalized procedure based on common microfluidic mixing methods.
-
Preparation of Solutions:
-
Lipid-Ethanol Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 23.8:23.8:47.6:4.8).
-
Aqueous Buffer: Prepare an appropriate acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0) and dissolve the nucleic acid cargo (e.g., mRNA).[3]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous buffer into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).[3]
-
Initiate pumping to allow for rapid mixing within the microfluidic channels, leading to LNP self-assembly.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Dialyze the LNP suspension against a suitable buffer (e.g., PBS) using a dialysis cassette (e.g., 3.5kD MWCO) for at least 2 hours to remove ethanol and unencapsulated material.[3]
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a RiboGreen assay or a similar method.
-
Measure the zeta potential.
-
Visualizations
Caption: A generalized workflow for the formulation of this compound LNPs.
Caption: A troubleshooting workflow for addressing high PDI in LNP formulations.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize 4A3-SC8-Associated Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the use of the ionizable lipid 4A3-SC8 in lipid nanoparticle (LNP) formulations for mRNA delivery.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound LNPs.
FAQ 1: We are observing unexpected levels of inflammation (e.g., high cytokine levels) in our in vitro/in vivo experiments with this compound LNPs. Isn't this compound supposed to have a low inflammatory profile?
Answer:
While this compound is designed for high potency with minimal inflammatory response, suboptimal formulation or experimental conditions can lead to unexpected cytotoxicity. Here are some potential causes and troubleshooting steps:
-
Improper LNP Formulation: The low inflammatory profile of this compound is linked to its biodegradability, which leads to smaller, reparable endosomal holes.[1] If the LNPs are not formulated correctly, their characteristics and, consequently, their biological interactions can be altered.
-
Troubleshooting:
-
Verify the molar ratios of all lipid components (this compound, helper lipid, cholesterol, and PEG-lipid).[2]
-
Ensure a consistent and reproducible formulation method, such as microfluidic mixing or rapid hand mixing.[2][3]
-
Characterize each new batch of LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency to ensure consistency.[2]
-
-
-
Contamination: Endotoxin (B1171834) or other contaminants in your LNP preparation or cell culture can trigger an inflammatory response that might be mistakenly attributed to the LNPs themselves.
-
Troubleshooting:
-
Use endotoxin-free reagents and sterile techniques throughout the LNP formulation and experimental process.
-
Test your final LNP formulation for endotoxin levels.
-
-
-
Cell Type and State: The type of cells used and their health can influence their response to LNPs. Highly sensitive cell lines or cells already under stress may exhibit a more pronounced inflammatory response.
-
Troubleshooting:
-
Use a consistent and healthy cell line for your experiments.
-
Consider including a positive control with a known inflammatory LNP formulation (e.g., using an ionizable lipid like cKK-E12) to benchmark the response.[1]
-
-
FAQ 2: Our this compound LNP-mediated mRNA expression is lower than expected. What are the possible reasons and how can we improve it?
Answer:
Low transfection efficiency can stem from several factors related to LNP formulation, handling, and the experimental setup.
-
Suboptimal LNP Formulation:
-
Troubleshooting:
-
Review and optimize the molar ratios of the lipid components. The ratio of this compound to other lipids is critical for performance.
-
Ensure high encapsulation efficiency of the mRNA. Use a RiboGreen assay to quantify the amount of encapsulated mRNA.[3]
-
-
-
LNP Stability and Storage:
-
Troubleshooting:
-
Assess the stability of your LNPs over time and under your storage conditions.
-
Avoid repeated freeze-thaw cycles.
-
Formulate LNPs fresh for critical experiments if stability is a concern.
-
-
-
Experimental Conditions:
-
Troubleshooting:
-
Optimize the LNP dosage for your specific cell type. Titrate the amount of LNP-encapsulated mRNA to find the optimal concentration that balances high expression with minimal toxicity.
-
Ensure the cell density is appropriate at the time of transfection.
-
-
FAQ 3: How does this compound minimize cytotoxicity compared to other ionizable lipids?
Answer:
The primary mechanism of LNP-associated cytotoxicity is the induction of an inflammatory response. This is often triggered by significant damage to the endosomal membrane during the process of mRNA release into the cytoplasm.[1][4]
-
Large, Irreparable Endosomal Holes: Many potent ionizable lipids cause large, irreparable holes in the endosome. These are recognized by cytosolic proteins called galectins, which then trigger downstream inflammatory signaling pathways.[1][4]
-
Smaller, Reparable Endosomal Holes with this compound: this compound is a biodegradable lipid, hypothesized to be rapidly degraded in the endosome due to its ester and thioether groups.[1] This rapid degradation is thought to create smaller, transient holes in the endosomal membrane. These smaller holes are repaired by the cell's own machinery, specifically the ESCRT pathway, which limits the exposure of endosomal contents to the cytosol and prevents the activation of the galectin-mediated inflammatory cascade.[1][4] This results in effective endosomal escape and high mRNA expression without a significant increase in inflammatory cytokines.[1]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound LNPs against other common ionizable lipid formulations in terms of mRNA expression and inflammatory cytokine production.
Table 1: In Vitro Luciferase Expression and Cytokine Production in RAW Macrophages
| Ionizable Lipid | Relative Luciferase Expression (Fold Change vs. Lowest Expressing Lipid) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| 93-O17S | ~1 | Control Levels | Control Levels |
| Dlin-MC3-DMA | Low | Control Levels | Control Levels |
| SM-102 | Moderate | Moderate Increase | Moderate Increase |
| cKK-E12 | >400 | Significant Increase | Significant Increase |
| This compound | >700 | Control Levels | Control Levels |
Data compiled from information suggesting this compound provides the highest expression without a corresponding increase in inflammatory cytokines.[1]
Table 2: In Vivo Luciferase Expression and Plasma Cytokine Levels in Mice
| Ionizable Lipid | Relative Luciferase Expression (Liver) | Relative Luciferase Expression (Spleen) | Plasma IL-6 Levels | Plasma TNF-α Levels |
| Dlin-MC3-DMA | Low | Low | No significant increase | No significant increase |
| SM-102 | Moderate | Moderate | Moderate Increase | Moderate Increase |
| cKK-E12 | High | High | Significant Increase | Significant Increase |
| This compound | Highest | Highest | No significant increase | No significant increase |
This table summarizes in vivo findings where this compound shows superior expression without elevating plasma cytokine levels, in contrast to other lipids like cKK-E12.[1]
Experimental Protocols
1. Protocol for LNP Formulation (Rapid Hand Mixing)
This protocol is a standard method for preparing this compound LNPs for research purposes.[2]
-
Materials:
-
This compound, cholesterol, helper lipid (e.g., DOPE), and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).
-
mRNA dissolved in 100 mM citrate (B86180) buffer (pH 3.0).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Prepare the lipid solution in ethanol with the desired molar ratios (e.g., 38.5:30:30:1.5 for this compound:cholesterol:DOPE:DMG-PEG2000).[2]
-
Prepare the mRNA solution in the citrate buffer.
-
Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution at a 3:1 volume ratio for 30 seconds.
-
Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.
-
For in vitro experiments, dilute the formulation with PBS.
-
For in vivo experiments, purify the LNPs by dialysis against sterile PBS.[2]
-
2. Protocol for In Vitro Cytotoxicity Assessment (WST-8 Assay)
This protocol measures cell viability by assessing mitochondrial activity.
-
Materials:
-
Cells seeded in a 96-well plate.
-
This compound LNP formulations.
-
WST-8 reagent kit.
-
Cell culture medium.
-
-
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LNP formulations for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add WST-8 solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Protocol for Quantifying Inflammatory Cytokines (ELISA)
This protocol measures the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or plasma.
-
Materials:
-
Supernatants from LNP-treated cells or plasma from treated animals.
-
ELISA kit for the specific cytokine of interest.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
Microplate reader.
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants or plasma) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody/reagent.
-
Wash the plate and add the substrate solution. A color change will occur.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: LNP-induced inflammation pathways.
Experimental Workflow
Caption: Workflow for LNP cytotoxicity assessment.
References
Technical Support Center: Enhancing Endosomal Escape of 4A3-SC8 LNPs
Welcome to the technical support center for the optimization of 4A3-SC8 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape of your this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What makes this compound LNPs unique in terms of endosomal escape?
A1: this compound LNPs exhibit a distinct mechanism of endosomal escape that leads to high mRNA expression with minimal associated inflammation.[1][2][3] Unlike many other ionizable lipids that cause significant endosomal membrane damage leading to inflammation, this compound LNPs are thought to induce smaller, reparable endosomal ruptures.[2] This process is managed by the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which repairs the endosomal membrane and limits the leakage of inflammatory contents into the cytosol.[2] This results in effective cargo delivery without triggering a strong inflammatory response.[1][2]
Q2: My this compound LNPs show low transfection efficiency. What are the potential causes and solutions?
A2: Low transfection efficiency can stem from several factors throughout the experimental workflow, from LNP formulation to the biological assay. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Suboptimal LNP Formulation | Ensure the molar ratios of the lipid components are optimized. A common starting ratio for this compound LNPs is 38.5:30:30:1.5 (this compound:Cholesterol:Phospholipid:PEG-lipid).[4] Consider varying the phospholipid component, as this can significantly impact endosomal escape. |
| Poor Endosomal Escape | The choice of helper lipids is crucial. Incorporating phospholipids (B1166683) with fusogenic properties, such as those with phosphoethanolamine (PE) head groups (e.g., DOPE), can enhance endosomal escape compared to more rigid phospholipids like DSPC.[4][5] Also, consider substituting cholesterol with analogs like β-sitosterol, which has been shown to increase endosomal perturbation events.[6][7][8] |
| Incorrect LNP Characterization | Verify the size, polydispersity index (PDI), and zeta potential of your LNPs. For optimal in vivo performance, LNPs should typically be below 100 nm with a PDI < 0.2. Ensure proper mRNA encapsulation efficiency using assays like the RiboGreen assay. |
| Cellular Uptake Issues | Confirm cellular uptake of your LNPs using fluorescently labeled mRNA or lipids. If uptake is low, consider optimizing the cell seeding density or the LNP dose. |
| mRNA Degradation | Ensure the integrity of your mRNA payload. Use proper aseptic techniques to avoid RNase contamination during formulation and handling. |
Q3: How can I modify the phospholipid component of my this compound LNPs to improve endosomal escape?
A3: The phospholipid component plays a critical role in the fusogenicity of the LNP and its ability to escape the endosome.
-
Phosphoethanolamine (PE) Head Groups: Phospholipids containing PE head groups, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are known to adopt a cone shape at endosomal pH.[4] This conformation can induce instability in the endosomal membrane, promoting fusion and the release of the LNP's cargo into the cytoplasm.[4]
-
Comparison of DOPE and DSPC: Studies have shown that DOPE-containing LNPs exhibit significantly better endosomal escape compared to those formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[4][5] DSPC, being more rigid, tends to result in LNPs that are more sequestered in lysosomes.[4]
Q4: Can I tune the organ tropism of my this compound LNPs while maintaining good endosomal escape?
A4: Yes, the concept of Selective Organ Targeting (SORT) LNPs allows for the modulation of organ biodistribution. This is achieved by introducing a fifth lipid component, a "SORT molecule," into the standard four-component LNP formulation.[9] For example, the inclusion of anionic phospholipids can shift the tropism from the liver to the spleen.[4] When designing SORT LNPs, it is important to re-optimize the formulation to ensure that the addition of the fifth component does not negatively impact endosomal escape efficiency.
Q5: How does this compound LNP-mediated endosomal escape differ from that of other potent ionizable lipids like cKK-E12?
A5: While both this compound and cKK-E12 are highly effective at mediating mRNA delivery, they differ significantly in their inflammatory profiles.[1][2] cKK-E12 LNPs tend to induce a more pronounced inflammatory response, which is correlated with their high expression levels.[1][2] In contrast, this compound breaks this trend by achieving high expression with little to no inflammation.[1][2] This is attributed to the different nature of the endosomal disruption they cause. While cKK-E12 may cause larger, irreparable holes in the endosome, leading to inflammation, this compound is believed to create smaller, reparable pores that are managed by the ESCRT pathway.[2]
Troubleshooting Guides
Guide 1: Low mRNA Expression In Vitro
Problem: You observe significantly lower than expected reporter gene expression (e.g., luciferase, GFP) in your cell culture experiments.
Workflow for Troubleshooting Low In Vitro Expression
References
- 1. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation Issues in 4A3-SC8 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered with 4A3-SC8 lipid nanoparticle (LNP) formulations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, their probable causes, and recommended solutions.
Issue 1: Visible Particulates or Cloudiness Observed in the this compound LNP Formulation
Question: My this compound LNP formulation appears cloudy or has visible particulates immediately after preparation or during storage. What could be the cause, and how can I resolve this?
Answer:
Visible particulates or cloudiness are clear indicators of significant LNP aggregation.[1] This can compromise the quality, efficacy, and safety of your formulation. The primary causes are typically related to formulation composition, processing parameters, or storage conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH of the Formulation Buffer | The pH is critical for the stability of ionizable lipids like this compound and the overall charge of the LNP surface.[2] Ensure the final formulation buffer pH is optimized to maintain a net surface charge that promotes repulsion between particles. Screen a pH range (e.g., 6.0-7.5) to find the point of maximum stability. |
| Inappropriate Ionic Strength | Low ionic strength can sometimes lead to aggregation.[3] Conversely, very high salt concentrations can screen surface charges and lead to aggregation. Try adjusting the salt concentration (e.g., starting with 150 mM NaCl) to an optimal level for your specific formulation. |
| Inefficient Encapsulation of Nucleic Acid | Unencapsulated nucleic acids can bridge LNPs, leading to aggregation. Optimize the mixing process and the ratio of lipid components to nucleic acid to ensure efficient encapsulation.[4] |
| Freeze-Thaw Stress | Freezing and thawing can induce aggregation due to pH shifts in the microenvironment and mechanical stress from ice crystal formation.[2][5] If your protocol involves a freeze-thaw step, consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.[6] A concentration of at least 5% sugar is often recommended to provide significant stabilization.[7] |
| Mechanical Stress (Agitation or Shear) | High shear forces during mixing, pumping, or filtration can lead to LNP aggregation.[8] Use low-shear mixing methods and ensure that pumping speeds and filtration pressures are minimized. |
| Incompatible Storage Container | Interactions with the storage container surface can sometimes trigger aggregation. Ensure you are using low-protein-binding tubes or vials. |
Issue 2: Increase in LNP Size and Polydispersity Index (PDI) Over Time
Question: I am observing a gradual increase in the average particle size and PDI of my this compound LNP formulation during storage, as measured by Dynamic Light Scattering (DLS). What does this indicate and what should I do?
Answer:
An increase in particle size and PDI, even without visible precipitation, indicates the formation of small, soluble aggregates.[1] This suggests that the formulation is not optimally stabilized for long-term storage.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Excipient Concentration | The concentration of stabilizing excipients may be insufficient. Key excipients for LNPs include PEG-lipids which provide a protective stealth layer. Ensure the molar percentage of the PEG-lipid in your formulation is optimal. You can screen different PEG-lipid concentrations (e.g., 1-5 mol%). |
| Chemical Degradation of Lipids | Oxidation or hydrolysis of the lipid components can alter their properties and lead to aggregation.[5] If you suspect chemical instability, consider adding antioxidants like EDTA to chelate metal ions that can catalyze oxidation.[6] Store formulations protected from light.[5] |
| Inadequate Storage Temperature | Elevated storage temperatures can accelerate both physical and chemical degradation pathways.[5] Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C) to determine the optimal storage condition. |
Below is a workflow for troubleshooting LNP aggregation.
Caption: A logical workflow for diagnosing and resolving LNP aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause aggregation in this compound LNP formulations?
A1: Aggregation in LNP formulations is primarily driven by the destabilization of individual nanoparticles, leading to their association.[8] This can occur through several mechanisms:
-
Changes in Surface Charge: The ionizable lipid this compound imparts a pH-dependent charge to the LNP surface. If the pH of the buffer is close to the pKa of the lipid, the surface charge can be neutralized, reducing the electrostatic repulsion between particles and leading to aggregation.[2]
-
Hydrophobic Interactions: If the protective PEG-lipid layer is disrupted or insufficient, hydrophobic regions of the lipid core can become exposed, leading to aggregation to minimize contact with the aqueous environment.
-
Inter-particle Bridging: Unencapsulated nucleic acid or other formulation components can simultaneously adsorb to multiple LNPs, causing them to aggregate.
-
External Stresses: Physical stresses like agitation, shear, and freeze-thaw cycles can provide the energy needed to overcome the stability barrier and induce aggregation.[5]
Q2: Which excipients are most effective at preventing LNP aggregation?
A2: Several classes of excipients can be used to stabilize LNP formulations.[3][7]
-
PEG-Lipids: These are crucial for providing steric stabilization. The polyethylene (B3416737) glycol chains form a hydrophilic cloud around the LNP, physically preventing them from getting close enough to aggregate.
-
Sugars (Cryoprotectants/Lyoprotectants): Sucrose and trehalose are commonly used to protect LNPs during freezing and lyophilization.[6] They form a glassy matrix that immobilizes the LNPs and prevents aggregation.[6]
-
Amino Acids: Certain amino acids like arginine and histidine can help to suppress aggregation by inhibiting protein-protein contacts and hydrophobic interactions, a principle that can be extended to LNPs.[8]
-
Buffers: Buffers like histidine and phosphate (B84403) are essential for maintaining an optimal pH, which is critical for colloidal stability.[6]
Q3: What analytical techniques should I use to monitor LNP aggregation?
A3: No single technique can cover the entire size range of potential aggregates, so a combination of methods is recommended.[9]
-
Dynamic Light Scattering (DLS): Ideal for measuring the average particle size, size distribution, and Polydispersity Index (PDI) of LNPs in the sub-micron range. It is a rapid method for routine monitoring of stability.[9]
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates particles based on size. SEC can quantify the monomeric LNP peak versus soluble aggregates and is considered a gold standard for quality control.[10][11]
-
Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks individual particles to provide a high-resolution particle size distribution and concentration measurement.[12]
-
Microscopy Techniques: For larger, sub-visible and visible particles, techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can provide morphological information.[13]
The relationship between these techniques and the particle sizes they measure is illustrated below.
Caption: Analytical techniques for characterizing different sizes of LNP aggregates.
Experimental Protocols
Protocol 1: Screening of Excipients for LNP Stabilization
This protocol outlines a method for screening different excipients to identify those that best prevent aggregation under thermal stress.
1. Preparation of LNP Formulations: a. Prepare a stock solution of your this compound LNP formulation according to your standard protocol. b. Aliquot the stock LNP solution into separate tubes. c. Add concentrated stock solutions of different excipients (e.g., sucrose, trehalose, arginine, histidine) to achieve the desired final concentrations. Include a control sample with no added excipient. Example Formulations:
- Control: LNP in formulation buffer
- LNP + 5% (w/v) Sucrose
- LNP + 5% (w/v) Trehalose
- LNP + 50 mM Arginine
- LNP + 20 mM Histidine
2. Initial Characterization (T=0): a. For each formulation, measure the initial particle size and PDI using Dynamic Light Scattering (DLS). b. (Optional) Analyze the initial aggregate percentage using Size Exclusion Chromatography (SEC).
3. Thermal Stress: a. Incubate one set of samples at a stress temperature (e.g., 40°C) for a defined period (e.g., 7 days). b. Keep a control set of samples at the intended storage temperature (e.g., 4°C).
4. Post-Stress Characterization: a. After the incubation period, allow the samples to return to room temperature. b. Visually inspect for any precipitation or cloudiness. c. Re-measure the particle size and PDI using DLS. d. (Optional) Re-analyze the aggregate percentage using SEC.
5. Data Analysis: a. Compare the change in particle size and PDI between the T=0 and post-stress time points for each formulation. b. The excipient that results in the smallest change in particle size and PDI is considered the most effective stabilizer under these conditions.
Protocol 2: Quantification of LNP Aggregates by Size Exclusion Chromatography (SEC)
1. Materials and Equipment: a. HPLC or UHPLC system with a UV or fluorescence detector. b. Size exclusion column suitable for separating nanoparticles (e.g., SRT-10C 1000Å). c. Mobile Phase: A buffer that maintains the stability of the LNPs and is compatible with the column (e.g., Phosphate Buffered Saline, pH 7.4).
2. Sample Preparation: a. Dilute the LNP sample in the mobile phase to a concentration suitable for the detector's linear range. b. Filter the mobile phase and degas it before use.
3. Method Parameters: a. Flow Rate: Typically 0.5 - 1.0 mL/min. b. Injection Volume: 10 - 50 µL. c. Column Temperature: Maintain at a consistent temperature (e.g., 25°C). d. Detection: Monitor absorbance at a wavelength where the nucleic acid or a lipid component absorbs, or use a fluorescence detector if a fluorescent lipid or dye is included.
4. Data Analysis: a. Identify the peaks in the chromatogram. The main peak corresponds to the monomeric LNP, while earlier eluting peaks represent higher molecular weight aggregates.[14] b. Integrate the area under each peak. c. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Illustrative Data:
The following table shows example data from an excipient screening study analyzed by SEC.
| Formulation | % Aggregate (Initial) | % Aggregate (After 7 days at 40°C) |
| Control (No Excipient) | 1.5% | 18.2% |
| + 5% Sucrose | 1.4% | 4.5% |
| + 5% Trehalose | 1.6% | 3.8% |
| + 50 mM Arginine | 1.5% | 9.7% |
This data illustrates that sucrose and trehalose were effective at mitigating thermal stress-induced aggregation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 6. pharmalesson.com [pharmalesson.com]
- 7. scispace.com [scispace.com]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. approcess.com [approcess.com]
- 13. Case Studies Applying Biophysical Techniques to Better Characterize Protein Aggregates and Particulates of Varying Size | Basicmedical Key [basicmedicalkey.com]
- 14. Determining Protein Aggregation | Proteos Insights [proteos.com]
4A3-SC8 LNP Formation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of buffer pH on the formation of 4A3-SC8 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous buffer during the initial formation of this compound LNPs?
A1: An acidic pH, typically between 3.0 and 4.0, is essential for the initial formation of this compound LNPs.[1][2][3] This low pH ensures the protonation of the ionizable lipid this compound, rendering it positively charged. This positive charge is critical for the electrostatic complexation with the negatively charged mRNA, leading to high encapsulation efficiency.[4][5][6] Citrate (B86180) buffer is commonly used for this purpose.[1][2][3]
Q2: Why is the pH of the LNP solution adjusted to neutral (e.g., pH 7.4) after formation?
A2: Adjusting the pH to a physiological level of approximately 7.4 is a crucial step for several reasons. At neutral pH, the this compound lipid becomes deprotonated and thus electrically neutral.[4][5] This neutralization is vital for:
-
Stability: It leads to a structural reorganization of the LNP, trapping the mRNA cargo within a more stable, amorphous core.[6][7]
-
Reduced Toxicity and Non-Specific Interactions: A neutral surface charge minimizes non-specific binding to proteins and cell membranes in the bloodstream, which can enhance circulation time and reduce toxicity.[6][8]
Q3: How does the buffer pH influence the physical characteristics of the this compound LNPs?
A3: The buffer pH during formation and in the final suspension significantly impacts the LNP's physicochemical properties. At the acidic formation pH, the LNPs may exhibit a positive zeta potential due to the protonated this compound. Upon neutralization, the zeta potential is expected to become near-neutral or slightly negative.[9] The pH-driven structural rearrangement from a lamellar to an amorphous core structure also influences the particle's internal morphology.[6][7]
Q4: What is the underlying mechanism of pH-dependent mRNA encapsulation?
A4: The mechanism is primarily driven by electrostatic interactions. At a low pH (e.g., 3.0-4.0), the tertiary amine groups of the this compound ionizable lipid become protonated, resulting in a positive surface charge. This allows for strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of the mRNA. As the acidic aqueous phase containing mRNA is rapidly mixed with the ethanol (B145695) phase containing the lipids, this interaction drives the co-assembly and encapsulation of the mRNA within the forming nanoparticle.[4][5][7]
Troubleshooting Guide
| Issue | Potential Cause Related to Buffer pH | Recommended Solution |
| Low mRNA Encapsulation Efficiency | The pH of the aqueous buffer used to dissolve the mRNA was too high (e.g., > 5.0). | Prepare a fresh aqueous buffer (e.g., 10-100 mM citrate) and meticulously verify that the pH is within the optimal range of 3.0-4.0 before dissolving the mRNA.[1][2] |
| Poor LNP Stability (Aggregation/Precipitation) | The final pH of the LNP suspension after buffer exchange or dialysis is too low. | Ensure that the dialysis or buffer exchange step effectively raises the pH of the LNP suspension to a physiological and stable range (e.g., pH 7.2-7.4). Verify the final pH of the formulation. |
| Inconsistent Particle Size and High Polydispersity Index (PDI) | Fluctuations in the pH of the initial aqueous buffer between batches. | Standardize the preparation of the aqueous buffer and confirm the pH with a calibrated pH meter before each formulation. Inconsistent protonation of the ionizable lipid can lead to variability in particle assembly. |
| In vivo Toxicity or Rapid Clearance | The final pH of the LNP formulation is not neutral, leading to a charged surface. | Confirm that the final LNP suspension is at a physiological pH. A non-neutral pH can lead to interactions with blood components and non-specific cellular uptake.[8] |
Experimental Protocols
Standard Protocol for this compound LNP Formation
This protocol is a generalized representation based on common methodologies.[1][3]
-
Preparation of Lipid Solution:
-
Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratios.
-
-
Preparation of Aqueous mRNA Solution:
-
Prepare a 10 mM to 100 mM citrate buffer and adjust the pH to 3.0-4.0.
-
Dissolve the mRNA in the acidic citrate buffer.
-
-
LNP Formation:
-
Rapidly mix the ethanol-lipid solution with the aqueous-mRNA solution, typically at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved through methods like rapid hand mixing, vortexing, or using a microfluidic device.[1][3]
-
Allow the resulting mixture to incubate for a short period (e.g., 15 minutes) to allow for LNP assembly.[1]
-
-
Buffer Exchange and Concentration:
-
Perform dialysis or use a tangential flow filtration (TFF) system with a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH of the LNP suspension to the physiological range.
-
This step is critical for the final stability and in vivo applicability of the LNPs.
-
Quantitative Data Summary
The following table summarizes expected characteristics of this compound LNPs based on the principles outlined in the literature. Actual values will vary based on the specific lipid composition, molar ratios, and process parameters.
| Parameter | Condition | Expected Value/Range | Rationale |
| Zeta Potential | During formation (pH 3-4) | Positive | Protonation of this compound. |
| Final suspension (pH ~7.4) | Near-neutral to slightly negative | Deprotonation of this compound.[9] | |
| Particle Size (Z-average) | Final suspension (pH ~7.4) | 80 - 150 nm | Dependent on formulation and process parameters.[9] |
| Polydispersity Index (PDI) | Final suspension (pH ~7.4) | < 0.2 | Indicates a monodisperse and homogeneous population.[9][10] |
| Encapsulation Efficiency | Optimized formation (pH 3-4) | > 90% | Efficient electrostatic interaction between protonated this compound and mRNA. |
Visualizations
Caption: Experimental workflow for the formation of this compound LNPs.
Caption: Troubleshooting logic for pH-related issues in LNP formation.
Caption: pH-dependent mechanism of this compound ionizable lipid functionality.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
addressing variability in in vivo performance of 4A3-SC8 LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 lipid nanoparticles (LNPs). The information provided aims to address common sources of variability in the in vivo performance of these delivery vehicles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formulation, characterization, and in vivo application of this compound LNPs.
Q1: We are observing significant batch-to-batch variability in our in vivo results. What are the potential sources of this inconsistency?
A1: Batch-to-batch variability in the in vivo performance of this compound LNPs can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
LNP Formulation: Inconsistencies in the mixing process can significantly impact particle size and encapsulation efficiency.[1][2][3] The method of mixing (e.g., hand mixing, vortexing, or microfluidics) should be standardized and precisely controlled.[1] Ensure that the lipid components are fully dissolved in ethanol (B145695) before mixing and that the aqueous and ethanol phases are mixed at a consistent rate and ratio.[2][4]
-
Raw Material Quality: The purity and stability of the lipids (this compound, helper lipids, cholesterol, PEG-lipid) and the mRNA are critical.[5] Use high-quality, endotoxin-free materials and store them under the recommended conditions.
-
Animal Handling and Injection: Variability in injection technique (e.g., injection volume, rate, and anatomical location) can alter the biodistribution and efficacy of the LNPs.[7] Ensure all personnel are consistently following the same injection protocol.
-
LNP Stability: The stability of your LNP formulation is crucial. Instability can lead to the degradation of the genetic material and reduced effectiveness.[8] Factors affecting stability include storage conditions (temperature, cryoprotectants) and the formulation itself.[8]
Q2: Our this compound LNPs show low mRNA encapsulation efficiency. How can we improve this?
A2: Low mRNA encapsulation efficiency is a common issue that can significantly reduce the potency of your LNPs. Here are several strategies to improve it:
-
Optimize the N/P Ratio: The ratio of the positively charged nitrogen groups in the ionizable lipid (this compound) to the negatively charged phosphate (B84403) groups in the mRNA (N/P ratio) is a critical parameter.[9][10] A suboptimal N/P ratio can lead to inefficient encapsulation. You may need to experimentally determine the optimal N/P ratio for your specific mRNA and formulation.
-
pH of the Aqueous Buffer: The pH of the aqueous buffer used to dissolve the mRNA is crucial for the protonation of the ionizable lipid, which drives encapsulation. An acidic pH (typically around 4.0) is required.[4]
-
Lipid Composition: The choice and ratio of helper lipids can influence encapsulation.[11][12] For instance, the inclusion of certain phospholipids (B1166683) can impact the structure and stability of the LNPs.[11]
-
Mixing Process: The speed and method of mixing the aqueous and ethanol phases can affect the self-assembly process and, consequently, the encapsulation efficiency.[1] Microfluidic mixing often provides more consistent and higher encapsulation efficiencies compared to manual methods.[11]
Q3: We are not observing the expected organ-specific targeting with our SORT LNPs. What could be the reason?
A3: Selective Organ Targeting (SORT) with this compound LNPs relies on the incorporation of a fifth "SORT molecule" into the standard four-component formulation. If you are not achieving the desired biodistribution, consider the following:
-
Molar Percentage of the SORT Molecule: The molar ratio of the SORT molecule is a critical determinant of organ targeting. This needs to be carefully optimized for each target organ.
-
Purity of the SORT Molecule: Ensure the SORT lipid you are using is of high purity, as impurities could interfere with the desired targeting effect.
-
LNP Physicochemical Properties: While the SORT molecule is key, other LNP properties like size and surface charge can still influence biodistribution.[1][7] Characterize your SORT LNPs to ensure they fall within the expected range for these parameters.
-
Route of Administration: The route of administration can significantly impact the biodistribution of LNPs.[7] Ensure you are using the appropriate route for your intended target organ.
Q4: Our LNPs appear to be aggregating after formulation. How can we prevent this?
A4: LNP aggregation can lead to larger particle sizes, which can alter biodistribution, reduce efficacy, and potentially increase toxicity. To prevent aggregation:
-
PEG-Lipid Content: The PEGylated lipid in the formulation provides a hydrophilic shield that prevents aggregation.[11] Ensure you are using the correct molar percentage of PEG-lipid.
-
Buffer Conditions: After formulation, ensure the LNPs are in a suitable buffer (e.g., PBS) at a physiological pH.
-
Storage Conditions: Store LNPs at the recommended temperature (typically 2-8°C for short-term storage) and avoid freeze-thaw cycles if not explicitly validated for your formulation.[8]
-
Concentration: Highly concentrated LNP solutions may be more prone to aggregation. If you are concentrating your LNPs, do so carefully and monitor for any signs of aggregation.
Data Presentation
Table 1: Typical Physicochemical Properties of this compound LNPs
| Parameter | Typical Range | Measurement Technique |
| Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Velocimetry |
Note: These values are typical and can vary depending on the specific formulation, payload, and manufacturing process.[12]
Table 2: Example of in vivo Luciferase Expression with this compound LNPs (Illustrative Data)
| Target Organ | Formulation | Luciferase Expression (Relative Light Units) |
| Liver | Standard this compound LNP | 1 x 10^9 |
| Spleen | This compound SORT LNP (with spleen-targeting lipid) | 5 x 10^8 |
| Lungs | This compound SORT LNP (with lung-targeting lipid) | 2 x 10^8 |
This table provides an illustrative example of how protein expression can be modulated with different this compound LNP formulations. Actual expression levels will vary based on the specific mRNA, dose, and animal model.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase (Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratios.
-
Aqueous Phase (Buffer): Dissolve the mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid phase and the aqueous phase into separate syringes.
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[4]
-
-
Purification:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterile filter the LNP solution through a 0.22 µm filter.
-
Store the final LNP formulation at 2-8°C.
-
Protocol 2: Characterization of this compound LNPs
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the LNPs.
-
The difference in fluorescence corresponds to the encapsulated mRNA. Calculate the encapsulation efficiency as a percentage of the total mRNA.
-
Visualizations
References
- 1. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 2. susupport.com [susupport.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscaconsortium.org [iscaconsortium.org]
- 6. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 9. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of 4A3-SC8 and DLin-MC3-DMA for mRNA Delivery Efficiency
In the rapidly advancing field of mRNA therapeutics, the choice of a delivery vehicle is paramount to achieving desired therapeutic outcomes. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable cationic lipid being a critical component dictating the efficacy and safety of the formulation. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel dendrimer-based lipid 4A3-SC8.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting an LNP system for their mRNA-based projects. We will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying mechanisms of action for both lipids.
Performance Data at a Glance
The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with either this compound or DLin-MC3-DMA. It is important to note that the data presented here is compiled from various studies and direct head-to-head comparisons are limited. Experimental conditions can vary between studies, influencing the results.
Table 1: Physicochemical Characteristics of this compound and DLin-MC3-DMA LNPs
| Parameter | This compound LNPs | DLin-MC3-DMA LNPs | Reference |
| Molar Ratio (Lipid:DSPE:Chol:PEG) | 38.5:30:30:1.5 or 23.8:23.8:47.6:4.8 | 50:10:38.5:1.5 | [1][2][3] |
| Particle Size (nm) | ~80 - 150 | ~80 - 100 | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [3] |
| Encapsulation Efficiency (%) | > 90% | > 90% | [6] |
Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression)
| Ionizable Lipid | Relative Luciferase Expression (vs. control) | Fold Increase vs. DLin-MC3-DMA | Animal Model | Administration Route | Reference |
| This compound | High | ~700x (in RAW macrophages, compared to lowest expressing lipids including DLin-MC3-DMA) | Mouse | Intravenous | [7] |
| 4A3-SCC-PH (modified this compound) | High | 176x (in liver) | Mouse | Intravenous | [8] |
| DLin-MC3-DMA | Benchmark | 1x | Mouse | Intravenous | [8] |
Delving into the Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the formulation and evaluation of mRNA-loaded LNPs using this compound and DLin-MC3-DMA.
LNP Formulation Protocols
1. This compound LNP Formulation (Rapid Hand Mixing) [1]
-
Lipid Stock Solution (in Ethanol):
-
This compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and DMG-PEG2000 are mixed in a molar ratio of 38.5:30:30:1.5.
-
-
mRNA Aqueous Solution:
-
mRNA is dissolved in 100 mM citrate (B86180) buffer (pH 3.0).
-
-
Mixing:
-
The aqueous and ethanol (B145695) solutions are rapidly mixed at a 3:1 volume ratio for 30 seconds.
-
The mixture is incubated at room temperature for 15 minutes to allow for LNP assembly.
-
-
Purification:
-
For in vivo experiments, the LNPs are dialyzed against sterile PBS.
-
2. DLin-MC3-DMA LNP Formulation (Microfluidic Mixing) [9]
-
Lipid Stock Solution (in Ethanol):
-
DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and DMG-PEG2000 are mixed in a molar ratio of 50:10:38.5:1.5.
-
-
mRNA Aqueous Solution:
-
mRNA is dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
Mixing:
-
The lipid and mRNA solutions are combined using a microfluidic mixing device (e.g., NanoAssemblr™) at a defined flow rate and ratio (typically 3:1 aqueous to organic).
-
-
Purification:
-
The resulting LNPs are dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
In Vivo mRNA Delivery Evaluation
A common method to assess in vivo delivery efficiency is to use mRNA encoding a reporter protein, such as Firefly Luciferase.
-
Animal Model: C57BL/6 mice are typically used.
-
Administration: LNPs encapsulating Luciferase mRNA are administered intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1 mg/kg).[4]
-
Bioluminescence Imaging: At a set time point post-injection (e.g., 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS).[4]
-
Ex Vivo Analysis: Organs of interest (e.g., liver, spleen) are harvested, and bioluminescence is quantified to determine the organ-specific delivery efficiency.[4]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: LNP Formulation Workflows
Caption: LNP Intracellular Delivery Pathway
Discussion and Conclusion
Both this compound and DLin-MC3-DMA are potent ionizable lipids for mRNA delivery, each with distinct characteristics. DLin-MC3-DMA is a well-validated lipid that is part of a clinically approved siRNA therapeutic and has been extensively used in mRNA vaccine development.[10][11] Its performance is considered a benchmark in the field.
This compound, a dendrimer-based lipid, has shown exceptional promise in preclinical studies, with some reports indicating significantly higher in vivo expression levels compared to DLin-MC3-DMA.[7][8] The unique structure of this compound may contribute to more efficient endosomal escape, a critical step for successful mRNA delivery.[4] Furthermore, the development of "Selective Organ Targeting" (SORT) technology, which utilizes a five-component LNP system including this compound, offers the potential for targeted mRNA delivery to specific organs like the liver, lungs, and spleen by incorporating additional targeting lipids.[2][12]
Key Considerations for Researchers:
-
Development Stage: DLin-MC3-DMA has a more established clinical track record, which may be advantageous for projects closer to clinical translation. This compound is a promising newer-generation lipid that may offer superior performance for research and early development applications.
-
Target Tissue: For liver-targeted delivery, both lipids are highly effective. However, the SORT technology associated with this compound provides a potential framework for extrahepatic targeting.[2]
-
Formulation Expertise: DLin-MC3-DMA formulations are well-documented and standardized. Formulations with this compound may require more optimization depending on the specific application and the use of SORT technology.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sartorius.com [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4A3-SC8 and Other Leading Ionizable Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm. This guide provides a comprehensive comparative analysis of the novel dendrimer-based ionizable lipid, 4A3-SC8, against other widely used alternatives such as DLin-MC3-DMA, ALC-0315, and SM-102. The following sections present a detailed examination of their performance based on experimental data, alongside the methodologies for the key experiments cited.
Performance Comparison of Ionizable Lipids
The efficacy of an ionizable lipid is primarily determined by its ability to efficiently deliver its nucleic acid cargo, leading to high levels of protein expression (for mRNA) or gene silencing (for siRNA), while maintaining a favorable safety profile. The data presented below is compiled from various studies to provide a comparative overview of this compound and its counterparts.
In Vitro and In Vivo mRNA Delivery
The delivery efficiency of LNPs formulated with different ionizable lipids is often assessed by measuring the expression of a reporter protein, such as luciferase, following the delivery of its corresponding mRNA.
Table 1: Comparative Luciferase Expression with LNPs Formulated with Different Ionizable Lipids
| Ionizable Lipid | In Vitro Luciferase Expression (Relative to Control) | In Vivo Luciferase Expression (Liver - Relative to DLin-MC3-DMA) | In Vivo Luciferase Expression (Spleen - Relative to DLin-MC3-DMA) | Key Structural Features | Apparent pKa |
| This compound | ~700-fold higher than lowest expressing lipid (93-O17S)[1][2] | Higher than DLin-MC3-DMA, SM-102, and cKK-E12[1][2] | Higher than DLin-MC3-DMA, SM-102, and cKK-E12[1][2] | Dendrimer core with four secondary amine branches and thioether-containing alkyl chains | 6.3 - 6.6[3] |
| DLin-MC3-DMA | Baseline for comparison | 1.0 | 1.0 | Dilinoleyl tails, tertiary amine headgroup[4] | 6.44[5] |
| ALC-0315 | High, potent for in vitro transfection[6] | Higher than DLin-MC3-DMA (for siRNA delivery)[7][8] | Not explicitly compared to this compound | Branched alkyl tails, tertiary amine headgroup with hydroxyl group[7][8] | ~6.7[9] |
| SM-102 | High, potent for in vitro transfection[9] | Higher than DLin-MC3-DMA[1][2] | Higher than DLin-MC3-DMA[1][2] | Branched alkyl tails, tertiary amine headgroup with hydroxyl group[9] | 6.68[5] |
Note: The relative expression levels are estimations derived from graphical data in the cited literature and are intended for comparative purposes.
In Vivo siRNA Delivery and Safety Profile
The ability to effectively silence target genes in vivo is a critical measure for siRNA delivery platforms. Furthermore, the safety profile, including potential toxicity and inflammatory responses, is a key consideration for clinical translation.
Table 2: Comparative In Vivo siRNA Knockdown and Toxicity Profile
| Ionizable Lipid | In Vivo Gene Silencing (siRNA) | Inflammatory Cytokine Upregulation (IL-6, TNF-α) | Notes on Toxicity and Biodegradability |
| This compound | >95% Factor VII knockdown at 1 mg/kg[3] | No significant increase in plasma cytokine levels compared to control[1] | At a high dose (100 mg/kg dendrimer), mice showed significant weight loss, suggesting potential toxicity at elevated concentrations.[3] The dendrimer structure may influence its biodegradation pathway.[10][11] |
| DLin-MC3-DMA | Potent Factor VII knockdown | Lower than SM-102 and cKK-E12[1] | Generally well-tolerated at therapeutic doses.[7][8] |
| ALC-0315 | Potent knockdown of Factor VII and ADAMTS13; more potent than DLin-MC3-DMA[7][8] | Not directly compared with this compound. | Increased markers of liver toxicity at high doses (5 mg/kg) compared to DLin-MC3-DMA.[7][8] |
| SM-102 | Potent gene silencing | Higher than DLin-MC3-DMA[1] | Generally considered to have a good safety profile and is used in an approved mRNA vaccine.[5][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.
Lipid Nanoparticle (LNP) Formulation
1. LNP Formulation by Manual Mixing
This method is suitable for small-scale preparations for initial screening.
-
Materials:
-
Ionizable lipid (e.g., this compound), Cholesterol, Helper lipid (e.g., DOPE or DSPC), PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).
-
Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).
-
-
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio. A common molar ratio for a four-component LNP is 38.5:30:30:1.5 (Ionizable lipid:Cholesterol:Helper lipid:PEG-lipid).[13]
-
Prepare the nucleic acid solution in the acidic buffer.
-
Rapidly add the aqueous nucleic acid solution to the ethanolic lipid solution at a volume ratio of 3:1 (aqueous:ethanol) and mix immediately by pipetting or vortexing for 30 seconds.[13]
-
Allow the LNPs to self-assemble by incubating at room temperature for 15 minutes.[13]
-
For in vitro experiments, the formulation can be diluted with PBS to a final citrate concentration of 10 mM.[13]
-
For in vivo experiments, purify the LNPs by dialysis against sterile PBS using a dialysis cassette (e.g., 3.5 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated nucleic acid.[13]
-
2. LNP Formulation by Microfluidic Mixing
This method provides better control over LNP size and polydispersity and is scalable.
-
Materials:
-
Lipid mixture in ethanol.
-
Nucleic acid in acidic aqueous buffer.
-
Microfluidic mixing device (e.g., staggered herringbone micromixer).
-
-
Procedure:
-
Prepare the lipid and nucleic acid solutions as described for manual mixing.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces LNP self-assembly.[13][14][15]
-
Collect the resulting LNP suspension.
-
Purify the LNPs for in vivo use via dialysis as described above.
-
In Vitro mRNA Transfection and Luciferase Assay
-
Cell Culture:
-
Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a suitable density to achieve ~80% confluency on the day of transfection.
-
-
Transfection:
-
Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration of mRNA (e.g., 10-100 ng/well).
-
Remove the existing media from the cells and add the LNP-containing media.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to the cell lysate.
-
Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of luciferase protein expressed.[6][16]
-
In Vivo mRNA Delivery and Biodistribution in Mice
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6 or BALB/c). All animal procedures should be performed in accordance with approved institutional guidelines.
-
-
Administration:
-
In Vivo Imaging:
-
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin (the substrate for luciferase) to the mice via intraperitoneal injection.[16]
-
Anesthetize the mice and image the bioluminescence using an in vivo imaging system (IVIS).[16]
-
For ex vivo analysis, euthanize the mice, harvest the organs of interest (liver, spleen, lungs, etc.), and image them individually after incubation with D-luciferin.[6]
-
-
Quantification:
-
Use the imaging software to quantify the total flux (photons/second) from the regions of interest (whole body or individual organs) to determine the level of protein expression and the biodistribution of the LNPs.[6]
-
Visualizations
LNP-Mediated mRNA Delivery Pathway
Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.
Experimental Workflow for In Vivo LNP Efficacy Testing
Caption: Workflow for formulating and testing LNP-mRNA efficacy in vivo.
Logical Relationship of LNP Components for Endosomal Escape
Caption: Key LNP components and their roles in endosomal escape.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution | Semantic Scholar [semanticscholar.org]
- 10. Multiarm-Assisted Design of Dendron-like Degradable Ionizable Lipids Facilitates Systemic mRNA Delivery to the Spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 15. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 16. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Gene Editing: A Comparative Guide to 4A3-SC8 Delivered CRISPR-Cas9
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient delivery of CRISPR-Cas9 components is a critical bottleneck. This guide provides an objective comparison of the gene editing efficiency of the novel 4A3-SC8 lipid nanoparticle (LNP) delivery system against other established methods, supported by experimental data. We delve into the underlying protocols and pathways to empower informed decisions in your research and therapeutic development.
Unveiling the Potency of this compound: A Leap in Gene Editing Efficiency
The this compound dendrimer-based lipid nanoparticle (dLNP) system has emerged as a highly effective non-viral vector for delivering CRISPR-Cas9 machinery. Studies have demonstrated its remarkable efficiency in mediating precise gene editing, particularly when delivering the Cas9 enzyme as messenger RNA (mRNA) alongside a single-guide RNA (sgRNA).
One key study showcased that this compound dLNPs, co-encapsulating Cas9 mRNA, sgRNA, and a donor DNA template, achieved an impressive in vitro gene editing efficiency of over 91% in HEK293T cells . This resulted in a homology-directed repair (HDR) efficiency of 56%, a crucial pathway for precise gene correction. Furthermore, in a xenograft tumor model, the same formulation demonstrated a significant in vivo HDR efficiency of over 20% [1]. This level of in vivo efficacy highlights the therapeutic potential of this compound for a range of genetic disorders.
A comparative analysis of lipid nanoparticle-mediated delivery of CRISPR-Cas9 as either a ribonucleoprotein (RNP) complex or as mRNA/sgRNA revealed that the mRNA format resulted in higher gene editing efficiencies both in vitro and in vivo [2][3]. This suggests that in situ translation of the Cas9 protein from an mRNA template delivered by an efficient carrier like this compound can be a superior strategy.
Performance Benchmark: this compound vs. Alternative Delivery Methods
To provide a clear perspective on the performance of this compound, the following table summarizes its gene editing efficiency in comparison to other widely used CRISPR-Cas9 delivery technologies. It is important to note that these efficiencies are compiled from various studies and may vary depending on the cell type, target gene, and experimental conditions.
| Delivery Method | Cargo | In Vitro Efficiency (Indel %) | In Vivo Efficiency (Indel %) | Key Advantages | Key Disadvantages |
| This compound LNP | Cas9 mRNA/sgRNA | >91%[1] | >20% (HDR)[1] | High efficiency, low immunogenicity, scalable | Newer technology, optimization may be required |
| Electroporation | RNP | Up to 95% (primary hepatocytes)[4] | Not applicable for systemic delivery | High efficiency in vitro, transient expression | Cell toxicity, limited to ex vivo applications |
| Adeno-Associated Virus (AAV) | Cas9 & sgRNA DNA | ~19-26% (airway epithelial cells)[5] | Up to 76% (knock-in in embryos)[1] | High in vivo efficiency, various serotypes for tissue targeting | Limited packaging capacity, potential immunogenicity, risk of off-target effects with sustained expression |
| Lentivirus | Cas9 & sgRNA DNA | High | Up to 84% (retinal pigment epithelium)[6] | Large cargo capacity, stable integration for long-term expression | Risk of insertional mutagenesis, potential for immunogenicity |
The Journey of this compound LNPs: From Delivery to Gene Editing
The superior efficiency of this compound LNPs is rooted in their ability to effectively navigate the cellular environment and release their CRISPR-Cas9 cargo into the cytoplasm. The following diagram illustrates the key steps in this process.
Caption: Intracellular delivery pathway of this compound LNP carrying CRISPR-Cas9 mRNA.
The journey begins with the cellular uptake of the LNP via endocytosis. As the endosome matures and its internal pH drops, the ionizable this compound lipid becomes protonated. This charge switch is believed to facilitate the disruption of the endosomal membrane, leading to the release of the Cas9 mRNA and sgRNA into the cytoplasm[7][8]. The Cas9 mRNA is then translated by the cell's ribosomes to produce the Cas9 protein. Subsequently, the Cas9 protein complexes with the sgRNA to form the functional ribonucleoprotein (RNP) complex. This RNP complex is then imported into the nucleus, where it scans the genomic DNA for the target sequence specified by the sgRNA, ultimately leading to precise gene editing.
Experimental Protocols for Validating Gene Editing Efficiency
Accurate quantification of gene editing efficiency is paramount. The following are detailed methodologies for key experiments used to validate the performance of CRISPR-Cas9 systems.
Experimental Workflow for Gene Editing and Validation
The overall workflow for a typical gene editing experiment using this compound LNPs and its subsequent validation is depicted below.
Caption: A streamlined workflow for CRISPR-Cas9 gene editing and validation.
Formulation of this compound Lipid Nanoparticles
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
Cas9 mRNA and sgRNA
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare an ethanol solution containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a specific molar ratio (e.g., 23.8:23.8:47.5:5.0)[9].
-
Dissolve the Cas9 mRNA and sgRNA in citrate buffer.
-
Rapidly mix the ethanol-lipid solution with the aqueous mRNA/sgRNA solution at a defined ratio (e.g., 1:3 volume/volume).
-
Allow the LNPs to self-assemble at room temperature.
-
For in vivo applications, dialyze the LNP formulation against PBS to remove ethanol and unencapsulated components.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Cell Transfection and Genomic DNA Extraction
Protocol:
-
Seed target cells in appropriate culture vessels and grow to a desired confluency.
-
Add the this compound LNP formulation to the cell culture medium at a predetermined concentration.
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
Validation of Gene Editing Efficiency
TIDE is a cost-effective method that uses Sanger sequencing traces to quantify the frequency of insertions and deletions (indels) in a pooled cell population.
Protocol:
-
Design PCR primers to amplify a 400-800 bp region surrounding the CRISPR target site.
-
Perform PCR on the genomic DNA extracted from both the treated and a control (e.g., untreated) cell population.
-
Purify the PCR products and send them for Sanger sequencing using the forward PCR primer.
-
Upload the resulting .ab1 sequencing files (from both treated and control samples) to a TIDE web tool.
-
The software will analyze the sequence traces and provide the percentage of indels and the nature of the predominant mutations.
NGS provides a more comprehensive and quantitative analysis of gene editing outcomes, including the precise identification and frequency of all types of mutations at the target site and potential off-target sites.
Protocol:
-
Amplify the target genomic region using PCR primers that include Illumina sequencing adapters.
-
Perform a second PCR to add unique indices to each sample for multiplexing.
-
Pool the indexed PCR products and sequence them on an Illumina platform.
-
Analyze the sequencing data using software like CRISPResso2 to align reads to the reference sequence and quantify the frequency of wild-type, indel, and HDR alleles.
Conclusion
The this compound lipid nanoparticle system represents a significant advancement in the delivery of CRISPR-Cas9 components, demonstrating exceptionally high gene editing efficiency, particularly when delivering Cas9 as an mRNA. Its performance, coupled with the advantages of a non-viral delivery platform, positions this compound as a compelling choice for a wide range of research and therapeutic applications. By employing robust validation methods such as TIDE and NGS, researchers can confidently and accurately assess the efficacy of their gene editing strategies, accelerating the translation of gene editing technologies from the laboratory to the clinic.
References
- 1. jove.com [jove.com]
- 2. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electroporation-Mediated Delivery of Cas9 Ribonucleoproteins Results in High Levels of Gene Editing in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAV5 delivery of CRISPR-Cas9 supports effective genome editing in mouse lung airway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Knockout of the Vegfa Gene by Lentiviral Delivery of CRISPR/Cas9 in Mouse Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. rupress.org [rupress.org]
In Vivo Showdown: A Comparative Guide to 4A3-SC8 and SM-102 for Organ-Targeted mRNA Delivery
For researchers, scientists, and drug development professionals, the choice of an ionizable lipid is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based mRNA therapies. This guide provides an objective, data-driven comparison of two prominent ionizable lipids, 4A3-SC8 and SM-102, focusing on their in vivo performance for organ-targeted mRNA delivery.
This comparison synthesizes findings from multiple preclinical studies to illuminate the distinct biodistribution profiles conferred by this compound and SM-102. The data presented herein is intended to aid in the rational selection of delivery vehicles for a variety of therapeutic applications.
Performance Comparison: this compound vs. SM-102
The in vivo biodistribution of LNPs formulated with either this compound or SM-102 has been primarily evaluated through the expression of reporter genes, such as luciferase, following systemic administration in murine models. The data consistently demonstrates that both lipids predominantly target the liver, a common feature of LNP systems. However, notable differences in the extent of delivery to other organs, such as the spleen and lungs, have been observed.
Intravenous Administration:
Following intravenous injection, both this compound and SM-102 LNPs exhibit robust mRNA expression in the liver. One study directly comparing the two lipids found that LNPs formulated with this compound induced higher luciferase expression in both the liver and spleen compared to those formulated with SM-102.[1][2] This suggests that this compound may offer enhanced delivery to these organs.
| Organ | This compound LNP (Relative Luciferase Expression) | SM-102 LNP (Relative Luciferase Expression) | Key Findings |
| Liver | High | High | Both lipids show strong liver tropism. This compound LNPs may lead to higher expression.[1][2] |
| Spleen | Moderate to High | Moderate | This compound LNPs demonstrated higher expression in the spleen compared to SM-102 LNPs.[1][2] |
| Lungs | Low | Low | Intravenous administration results in minimal lung expression for both lipids. |
Intratracheal Administration:
For applications requiring lung delivery, intratracheal administration is a more direct route. In a comparative study, this compound LNPs were found to induce significantly higher luciferase expression in the lungs compared to another potent ionizable lipid, cKK-E12, while SM-102 LNPs were shown in other studies to have lower expression levels in the lungs after intravenous injection.[1][2]
| Organ | This compound LNP (Relative Luciferase Expression) | SM-102 LNP (Relative Luciferase Expression) | Key Findings |
| Lungs | High | Low (via IV) | This compound shows potential for superior lung delivery via direct administration routes.[1][2] |
Experimental Protocols
The following are generalized experimental protocols for the formulation and in vivo evaluation of this compound and SM-102 LNPs, based on methodologies reported in the scientific literature.
LNP Formulation:
Lipid nanoparticles are typically formed by the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the mRNA cargo. Microfluidic mixing is a common and reproducible method.[3][4]
This compound LNP Formulation:
A representative formulation for this compound LNPs involves the following molar ratios of lipids dissolved in ethanol (B145695): this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000).[5] The ethanolic lipid solution is mixed with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0) containing the mRNA. The resulting LNPs are then purified and buffer-exchanged into a physiologically compatible buffer like PBS.[5]
SM-102 LNP Formulation:
A widely used formulation for SM-102 LNPs, similar to that in the Moderna COVID-19 vaccine, consists of SM-102, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio.[6][7] The lipids are dissolved in ethanol and mixed with an aqueous solution of mRNA in a low pH buffer (e.g., citrate buffer).[6] This is followed by dialysis or tangential flow filtration to remove ethanol and exchange the buffer to PBS.[6]
In Vivo Biodistribution Study (Luciferase Assay):
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.[8][9]
-
LNP Administration: LNPs encapsulating luciferase mRNA are administered via the desired route (e.g., intravenous tail vein injection or intratracheal instillation). The dosage of mRNA is typically in the range of 0.1 to 1.0 mg/kg.[9]
-
Bioluminescence Imaging: At a specified time point post-injection (commonly 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[1][8] Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).[1][8]
-
Ex Vivo Organ Imaging: Following whole-body imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged ex vivo to quantify luciferase expression in each tissue.[1]
-
Data Analysis: The total flux (photons/second) of bioluminescence from each organ is quantified using specialized software. This allows for a quantitative comparison of mRNA expression levels between different LNP formulations.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Concluding Remarks
The selection between this compound and SM-102 for in vivo mRNA delivery is context-dependent. While both ionizable lipids demonstrate a strong propensity for liver targeting, the available data suggests that this compound may provide enhanced delivery to both the liver and spleen following intravenous administration. For lung-specific applications, direct administration of this compound LNPs appears to be a promising strategy.
It is important to note that the performance of these lipids can be influenced by the overall LNP composition, including the choice of helper lipids, cholesterol content, and PEGylated lipid. Therefore, formulation optimization is crucial for achieving the desired organ-targeting profile for a specific therapeutic application. This guide serves as a foundational resource to inform the initial selection and further development of LNP-based mRNA delivery systems.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
A Head-to-Head Comparison of 4A3-SC8 and ALC-0315 for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of RNA therapeutics, the choice of a delivery vehicle is paramount to ensure the efficacy and safety of siRNA-based drugs. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as the frontrunners, with several formulations now clinically approved. This guide provides a comparative analysis of two prominent ionizable lipids used in LNP formulations: 4A3-SC8, a dendrimer-based lipid, and ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.
While a direct head-to-head study evaluating this compound and ALC-0315 for siRNA delivery is not publicly available, this guide synthesizes existing data to offer a comparative overview. Data for ALC-0315 is derived from a study comparing it to the well-established DLin-MC3-DMA (MC3). For this compound, in the absence of direct siRNA delivery data, we will infer its potential performance based on studies of the closely related dendrimer-based lipid, 5A2-SC8, and established LNP formulation protocols for mRNA delivery. It is crucial to note this distinction when interpreting the presented data.
Performance Data Summary
The following tables summarize the key performance indicators for LNPs formulated with this compound and ALC-0315 for siRNA delivery.
Table 1: Physicochemical Properties of LNPs
| Parameter | This compound (Inferred) | ALC-0315 |
| Particle Size (Diameter) | ~80-100 nm | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Encapsulation Efficiency | > 90% | > 90% |
| Zeta Potential (at neutral pH) | Near-neutral | Near-neutral |
Table 2: In Vivo Gene Silencing Efficiency
| Parameter | This compound (Inferred from 5A2-SC8) | ALC-0315 |
| Target Gene | Factor VII (FVII) | Factor VII (FVII) |
| siRNA Dose | 0.5 mg/kg | 0.3 mg/kg |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) |
| Gene Silencing Efficacy | ~87% reduction in FVII activity[1] | ~80% reduction in FVII protein[2] |
| Target Cell Type | Hepatocytes | Hepatocytes |
Table 3: LNP Formulation Composition (Molar Ratios)
| Component | This compound (Typical for mRNA) | ALC-0315 (for siRNA) |
| Ionizable Lipid | 50 | 50 |
| Helper Lipid (DSPC) | 10 | 10 |
| Cholesterol | 38.5 | 38.5 |
| PEG-Lipid | 1.5 | 1.5 |
Experimental Methodologies
To provide a comprehensive understanding of how the performance data was generated, this section details the experimental protocols for LNP formulation and in vivo evaluation.
Lipid Nanoparticle Formulation
LNPs are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the siRNA at an acidic pH. This process leads to the self-assembly of the nanoparticles, encapsulating the siRNA within the lipid core.
dot
Caption: General workflow for LNP-siRNA formulation.
Protocol for ALC-0315 LNP Formulation:
-
The lipid components (ALC-0315, DSPC, Cholesterol, and a PEG-lipid) are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The siRNA is dissolved in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
The ethanol-lipid solution is rapidly mixed with the aqueous siRNA solution at a defined ratio (e.g., 1:3 volume ratio).
-
The resulting mixture is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, leading to the formation of stable LNPs.
-
The LNP suspension is then sterile-filtered for in vivo use.
Inferred Protocol for this compound LNP Formulation (adapted from mRNA protocols):
-
This compound, DSPC, Cholesterol, and a PEG-lipid are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.
-
siRNA is dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
The two solutions are rapidly mixed.
-
The resulting LNPs are purified and buffer-exchanged into a physiological buffer using dialysis or a similar method.
In Vivo Gene Silencing Evaluation
The efficacy of LNP-siRNA formulations is typically assessed in animal models by measuring the knockdown of a specific target gene. For liver-targeted delivery, the Factor VII (FVII) gene is a common target due to its exclusive expression in hepatocytes and the ease of measuring FVII protein levels in the blood.
dot
Caption: Workflow for in vivo evaluation of LNP-siRNA.
Protocol for In Vivo Evaluation:
-
The LNP-siRNA formulation is administered to animals (e.g., C57BL/6 mice) via intravenous injection.
-
After a specific time period (e.g., 48 or 72 hours), blood samples are collected.
-
The concentration of the target protein (e.g., Factor VII) in the serum is measured using an appropriate assay (e.g., ELISA or a chromogenic assay).
-
The level of gene silencing is calculated by comparing the target protein levels in the treated group to a control group (e.g., treated with saline or a non-targeting siRNA).
-
For a more detailed analysis, liver tissue can be harvested to measure the levels of the target mRNA using techniques like quantitative real-time PCR (qRT-PCR).
Discussion and Conclusion
Based on the available data, both this compound and ALC-0315 are potent ionizable lipids capable of forming LNPs that can effectively deliver siRNA to hepatocytes in vivo, leading to significant gene silencing.
ALC-0315 has been demonstrated to be a highly effective lipid for siRNA delivery, achieving approximately 80% gene silencing at a dose of 0.3 mg/kg.[2] Its performance has been benchmarked against the well-characterized MC3, showing superior efficacy in some contexts. The formulation and in vivo performance of ALC-0315 for siRNA delivery are well-documented.
This compound , as part of the dendrimer-based lipid family, shows great promise for siRNA delivery. While direct comparative data is lacking, the high efficiency of the related 5A2-SC8 in silencing Factor VII (87% knockdown at 0.5 mg/kg) suggests that this compound-based LNPs are likely to be highly potent.[1] The modular nature of dendrimer-based lipids may also offer advantages in terms of tuning the properties of the LNPs for specific applications.
Considerations for Researchers:
-
Direct Comparison Needed: The lack of a head-to-head study is a significant limitation. The choice between these two lipids for a specific application would ideally be guided by direct comparative experiments.
-
Payload Specificity: The optimal LNP formulation can be dependent on the specific siRNA sequence and target.
-
Toxicity Profile: While both lipids are components of systems that have undergone extensive preclinical and clinical testing, the long-term safety profile for specific siRNA applications will need to be carefully evaluated.
References
- 1. Lipid Nanoparticle (LNP) Chemistry Can Endow Unique In Vivo RNA Delivery Fates within the Liver That Alter Therapeutic Outcomes in a Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Clinically Relevant Ionizable Lipids
For Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are a critical component of lipid nanoparticle (LNP) delivery systems, pivotal to the success of mRNA-based vaccines and therapeutics. Their primary role is to encapsulate and facilitate the endosomal escape of nucleic acid payloads. However, the inherent bioactivity of these lipids can also lead to unwanted toxicities. This guide provides an objective comparison of the toxicity profiles of three clinically significant ionizable lipids: DLin-MC3-DMA (MC3), SM-102, and ALC-0315, supported by experimental data to inform rational lipid selection in drug development.
Comparative Toxicity Summary
The following tables summarize the key in vivo toxicity findings for DLin-MC3-DMA, SM-102, and ALC-0315 based on head-to-head comparative studies. It is important to note that direct comparisons of all three lipids in a single study are limited in the publicly available literature. The data presented here is compiled from studies comparing pairs of these lipids.
Hepatotoxicity Comparison
Liver toxicity is a primary concern for systemically administered LNPs, as they tend to accumulate in the liver. Key markers for hepatotoxicity include the serum levels of alanine (B10760859) aminotransferase (ALT) and bile acids.
Table 1: Comparative in vivo Hepatotoxicity in Mice
| Ionizable Lipid | Dose (siRNA) | ALT Levels (U/L) | Bile Acids (μmol/L) | Study Conclusion |
| DLin-MC3-DMA | 5 mg/kg | No significant increase vs. PBS | No significant increase vs. PBS | At a high dose, MC3-LNPs did not show significant signs of liver toxicity.[1][2][3][4] |
| ALC-0315 | 5 mg/kg | 105.5 ± 11 | 7.6 ± 2 | At a high dose, ALC-0315 LNPs led to a significant increase in markers of liver toxicity compared to control.[1][2][3][4] |
| SM-102 | Not directly compared with MC3 at the same high dose in the cited studies. | Data not available for direct comparison. | Data not available for direct comparison. | Other studies indicate SM-102 can induce inflammatory responses.[5] |
Data from a head-to-head comparison of DLin-MC3-DMA and ALC-0315 LNPs administered intravenously to mice. Serum was analyzed 5 hours after administration.[1][2][3][4]
Inflammatory Response Comparison
Ionizable lipids can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines. This can manifest as local injection site reactions or systemic inflammation.
Table 2: Comparative Inflammatory Response in Mice
| Ionizable Lipid | Key Inflammatory Markers | Study Conclusion |
| DLin-MC3-DMA | Not directly compared with SM-102 and ALC-0315 in the cited inflammatory study. | Generally known to have inflammatory potential.[6] |
| SM-102 | Induces robust neutrophil infiltration and expression of inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines.[5][6] | SM-102 containing LNPs are highly inflammatory.[5] |
| ALC-0315 | Induces a distinct and generally less pronounced inflammatory gene signature compared to SM-102.[5] | ALC-0315 shows a different inflammatory profile to SM-102.[5] |
Data from a study comparing the intramuscular injection of empty LNPs formulated with different ionizable lipids in mice.[5]
Mechanisms of Toxicity
The toxicity of ionizable lipids is closely linked to their immunostimulatory properties. Upon cellular uptake and endosomal escape, the components of the LNP, particularly the ionizable lipid, can be recognized by the innate immune system.
One of the key mechanisms implicated in the inflammatory response to ionizable lipids is the activation of Toll-like receptor 4 (TLR4).[7] This can trigger downstream signaling cascades leading to the activation of transcription factors such as NF-κB and IRF, resulting in the production of a wide array of pro-inflammatory cytokines and chemokines.[7] Studies have shown that empty LNPs can induce this inflammatory response, indicating that the lipid components themselves, independent of the mRNA payload, are immunostimulatory.[7]
The structural differences between ionizable lipids, such as in their headgroups and lipid tails, likely contribute to the differential inflammatory responses observed. For instance, ALC-0315 and SM-102, despite being structurally similar, elicit distinct inflammatory gene expression profiles.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ionizable lipid toxicity.
In Vivo Hepatotoxicity Assessment in Mice
Objective: To evaluate and compare the potential for different ionizable lipid-containing LNPs to cause liver damage in a murine model.
Methodology:
-
Animal Model: C57BL/6 mice (or other relevant strain), typically 6-8 weeks old.
-
LNP Formulation: LNPs are formulated with the ionizable lipid of interest (e.g., DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and a PEGylated lipid at a consistent molar ratio (e.g., 50:10:38.5:1.5). The RNA cargo (e.g., siRNA) is encapsulated during the formulation process. A vehicle control (e.g., PBS) is also prepared.
-
Administration: A single high dose of the LNP formulation (e.g., 5 mg/kg of siRNA) is administered intravenously (IV) via the tail vein.
-
Sample Collection: At a predetermined time point post-injection (e.g., 5 hours), blood is collected via cardiac puncture into serum separator tubes.
-
Biochemical Analysis: The collected blood is centrifuged to separate the serum. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bile acids are quantified using a clinical chemistry analyzer.
-
Histological Analysis: Livers are harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are then examined by a pathologist for signs of liver injury, such as necrosis, inflammation, and steatosis.[8][9][10]
-
Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is performed to compare the mean values of the biochemical markers between the different LNP groups and the control group.
In Vivo Inflammatory Response Assessment in Mice
Objective: To characterize and compare the inflammatory response elicited by LNPs containing different ionizable lipids following intramuscular administration.
Methodology:
-
Animal Model: C57BL/6 mice.
-
LNP Formulation: Empty LNPs (eLNP) are formulated with the ionizable lipids to be compared (e.g., SM-102, ALC-0315) and helper lipids. A non-ionizable LNP and PBS can be used as controls.
-
Administration: A defined dose of eLNPs is injected into the quadriceps muscle.
-
Sample Collection:
-
Serum: At a specified time point (e.g., 24 hours), blood is collected to obtain serum for cytokine and chemokine analysis.
-
Muscle Tissue: The injected muscle tissue is harvested for flow cytometry or transcriptomic analysis.
-
-
Cytokine and Chemokine Analysis: Serum levels of various inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CCL2, CXCL1) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Flow Cytometry: The harvested muscle tissue is digested to create a single-cell suspension. The cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, Ly6G for neutrophils, CD11b for macrophages) and analyzed by flow cytometry to quantify the infiltration of different immune cell populations.
-
Transcriptomic Analysis: RNA is extracted from the muscle tissue and subjected to RNA sequencing to analyze the differential expression of inflammatory genes.
-
Data Analysis: Statistical methods are used to compare the levels of cytokines/chemokines, the frequencies of immune cell populations, and the gene expression profiles between the different LNP-treated groups.
Visualizations
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. | Semantic Scholar [semanticscholar.org]
- 5. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijichthyol.org [ijichthyol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Revolutionizing mRNA Delivery: A Comparative Analysis of 4A3-SC8 Lipid Nanoparticles
For researchers, scientists, and drug development professionals at the forefront of cellular and genetic research, the efficient delivery of nucleic acids into cells is a pivotal challenge. This guide provides a comprehensive evaluation of the transfection efficiency of lipid nanoparticles (LNPs) formulated with the novel ionizable amino lipid 4A3-SC8. We present a comparative analysis of its performance in various cell lines, supported by experimental data and detailed protocols, to aid in the selection of optimal transfection reagents.
The delivery of messenger RNA (mRNA) into cells holds immense therapeutic potential, but its success is contingent on the development of safe and effective delivery vectors. Lipid nanoparticles have emerged as a leading platform for mRNA delivery, with the ionizable lipid component playing a crucial role in encapsulation, cellular uptake, and endosomal escape. This compound is a dendrimer-based ionizable amino lipid that has demonstrated high efficiency in delivering various nucleic acids, including mRNA.
Performance of this compound LNPs Across Different Cell Lines
Lipid nanoparticles formulated with this compound have been shown to mediate high levels of mRNA transfection in a variety of cell lines. The efficiency of these LNPs is often influenced by the specific formulation, including the choice of helper lipids and PEG-lipids.
Key Findings:
-
High Transfection Efficiency: this compound based LNPs have demonstrated robust mRNA delivery and subsequent protein expression in cell lines such as HeLa, HEK293T, and IGROV-I.[1][2]
-
Formulation-Dependent Performance: The transfection efficiency of this compound LNPs can be significantly modulated by the other components in the formulation. For instance, the use of different phospholipids (B1166683) can impact the delivery potency.[1]
-
Superiority in Macrophages: In a comparison with other ionizable lipids, this compound induced the highest luciferase expression in RAW macrophages, highlighting its potential for immune cell targeting.[3]
Comparative Transfection Efficiency Data
While direct head-to-head studies comparing this compound with a wide array of commercial transfection reagents across multiple cell lines are limited, we can compile available data to provide a performance overview. The following table summarizes the transfection efficiency of this compound LNPs in select cell lines and provides context with data on other commonly used transfection reagents.
Disclaimer: The data presented below is compiled from various sources and may not represent a direct comparison under identical experimental conditions.
| Cell Line | Transfection Reagent | Transfection Efficiency | Cytotoxicity | Source |
| HeLa | This compound LNP | High mCherry expression | Not specified | [1] |
| HeLa | Lipofectamine™ | ~7-fold increase in GFP intensity vs. control | Not specified | [4] |
| HeLa | PEI | ~28.5% GFP positive cells | Low | [5] |
| HEK293T | This compound LNP | High mCherry expression | Not specified | [1] |
| HEK293T | Lipofectamine 2000 | ~92% GFP positive cells | Not specified | |
| HEK293T | PEI | ~39.8% GFP positive cells | Low | [5] |
| IGROV-I | This compound LNP | High mCherry & Luc expression | Low | [2] |
| RAW Macrophages | This compound LNP | Highest Luc expression vs. other ionizable lipids | Not specified | [3] |
| A549 | Lipofectamine CRISPRMAX | Varies with cell density and reagent amount | Not specified | [6] |
| HepG2 | Lipofectamine™ | ~4-fold increase in GFP intensity vs. control | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for the formulation of this compound LNPs and in vitro transfection.
Formulation of this compound Lipid Nanoparticles
This protocol describes the rapid hand mixing method for preparing this compound LNPs.
Materials:
-
This compound ionizable amino lipid
-
Cholesterol
-
Phospholipid (e.g., DOPE or DSPC)
-
DMG-PEG2000
-
mRNA in 100 mM citrate (B86180) buffer (pH 3.0)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare an ethanol solution containing this compound, cholesterol, the chosen phospholipid, and DMG-PEG2000 in a specific molar ratio (e.g., 38.5:30:30:1.5).[1]
-
Dissolve the mRNA in a 100 mM citrate buffer at pH 3.0.
-
Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).
-
Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.
-
For in vitro experiments, dilute the LNP solution with PBS to reach a final citrate concentration of 10 mM.[1]
In Vitro Transfection of HeLa and HEK293T Cells
This protocol outlines the steps for transfecting HeLa and HEK293T cells with this compound LNPs.
Materials:
-
HeLa or HEK293T cells
-
DMEM with 10% FBS
-
6-well plates
-
This compound LNPs encapsulating reporter mRNA (e.g., mCherry)
-
PBS
Procedure:
-
Seed the cells at a density of 1.75 x 10^5 cells per well in a 6-well plate in a final volume of 1 mL of DMEM with 10% FBS.[1]
-
Incubate the cells for 24 hours.
-
Treat the cells with the this compound LNP solution (e.g., containing 250 ng of mCherry mRNA).
-
Add 1 mL of fresh DMEM with 10% FBS to each well.[1]
-
Incubate for the desired period (e.g., 24 hours) to allow for mRNA expression.
-
Analyze transfection efficiency using an appropriate method, such as flow cytometry for fluorescent reporter proteins.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for LNP formulation and in vitro transfection.
Caption: General signaling pathway for LNP-mediated mRNA delivery.
Conclusion
The ionizable amino lipid this compound represents a potent component for the formulation of lipid nanoparticles for efficient mRNA delivery. The available data indicates its high performance across several cell lines, with the potential for further optimization through formulation adjustments. While more direct comparative studies with a broader range of commercial reagents would be beneficial, the existing evidence positions this compound as a compelling choice for researchers in need of a robust and versatile mRNA transfection system. The provided protocols and diagrams serve as a valuable resource for implementing and understanding the application of this compound LNPs in cellular research and therapeutic development.
References
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4A3-SC8 and Commercially Available Lipids for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel ionizable lipid 4A3-SC8 against the widely used and commercially available lipids, DLin-MC3-DMA and ALC-0315, for the delivery of small interfering RNA (siRNA). The information presented herein is based on a comprehensive review of experimental data to aid in the selection of the most suitable lipid nanoparticle (LNP) system for your research and therapeutic development needs.
Performance Comparison at a Glance
The following tables summarize the key performance indicators for this compound, DLin-MC3-DMA, and ALC-0315 based on available in vivo and in vitro data. Direct comparative studies for siRNA-mediated silencing with this compound are limited; however, its high potency in mRNA delivery suggests a strong potential for efficient siRNA applications.
In Vivo Silencing Efficiency
| Ionizable Lipid | Target Gene | Model | Effective Dose (ED₅₀) | Key Findings |
| This compound | N/A (siRNA) | N/A | Data not available | Consistently demonstrates high levels of protein expression with mRNA delivery, suggesting high efficiency.[1][2] Breaks the trend of high expression correlating with high inflammation, showing a favorable safety profile.[2] |
| DLin-MC3-DMA | Factor VII | Mice | ~0.005 mg/kg[3] | Considered a gold standard for potent in vivo siRNA delivery to hepatocytes.[4] |
| ALC-0315 | Factor VII | Mice | More potent than DLin-MC3-DMA | Achieved a two-fold greater knockdown of Factor VII in hepatocytes compared to DLin-MC3-DMA at a 1 mg/kg dose.[5] |
In Vivo Toxicity and Safety Profile
| Ionizable Lipid | Dosage | Key Findings on Toxicity |
| This compound | N/A | Does not cause a significant increase in plasma cytokine levels (IL-6, TNFα) despite inducing high protein expression, suggesting a lower inflammatory potential compared to other potent lipids like cKK-E12.[2] |
| DLin-MC3-DMA | 5 mg/kg (siRNA) | Did not show an increase in markers of liver toxicity (ALT, bile acids) at this high dose.[5] |
| ALC-0315 | 5 mg/kg (siRNA) | Increased markers of liver toxicity (ALT and bile acids) at this high dose.[5] |
Physicochemical Properties of Formulated LNPs
| Ionizable Lipid | Typical Particle Size (nm) | Polydispersity Index (PDI) |
| This compound | ~80 - 100 | < 0.2 |
| DLin-MC3-DMA | ~70 - 90 | ~0.11 |
| ALC-0315 | ~70 - 90 | ~0.2 |
Experimental Methodologies
The following are detailed protocols for key experiments typically performed to benchmark the performance of lipid nanoparticles for siRNA delivery.
LNP Formulation via Microfluidic Mixing
Objective: To produce uniform LNPs encapsulating siRNA.
Materials:
-
Ionizable lipid (this compound, DLin-MC3-DMA, or ALC-0315) stock in ethanol (B145695)
-
Helper lipid (e.g., DSPC or DOPE) stock in ethanol
-
Cholesterol stock in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) stock in ethanol
-
siRNA stock in a low pH buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).
-
Prepare the siRNA solution in the low pH buffer.
-
Set the flow rates of the microfluidic device to achieve the desired aqueous to ethanol ratio (typically 3:1).
-
Inject the lipid and siRNA solutions into the respective inlets of the microfluidic device.
-
The rapid mixing of the two streams induces the self-assembly of LNPs with encapsulated siRNA.
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
In Vitro siRNA Transfection and Gene Silencing Assay
Objective: To assess the gene silencing efficiency of LNP-siRNA formulations in a cell culture model.
Materials:
-
Target cells (e.g., HeLa cells expressing a reporter gene like Luciferase)
-
Cell culture medium and supplements
-
LNP-siRNA formulations
-
Control (non-targeting) siRNA-LNP formulation
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the LNP-siRNA formulations to the desired concentrations in the cell culture medium.
-
Remove the existing medium from the cells and add the LNP-siRNA dilutions.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) using a luminometer.
-
Normalize the reporter gene activity to the total protein concentration in each well.
-
Calculate the percentage of gene silencing relative to cells treated with the control siRNA-LNP.
In Vivo Gene Silencing in a Murine Model
Objective: To evaluate the in vivo efficacy of LNP-siRNA formulations.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
LNP-siRNA formulations targeting a specific gene (e.g., Factor VII)
-
Saline solution (for control group)
-
Equipment for intravenous (tail vein) injection
-
Blood collection supplies
-
ELISA or qPCR reagents for quantifying target protein or mRNA levels
Procedure:
-
Administer the LNP-siRNA formulations to the mice via intravenous injection at various doses. Include a control group receiving saline.
-
After a predetermined time (e.g., 48 hours), collect blood samples from the mice.
-
Isolate serum or plasma from the blood samples.
-
Quantify the levels of the target protein (e.g., Factor VII) in the serum/plasma using an ELISA kit or measure the target mRNA levels in the liver using qPCR.
-
Calculate the percentage of gene silencing at each dose relative to the saline-treated control group.
-
Determine the ED₅₀ value, which is the dose required to achieve 50% gene silencing.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for benchmarking LNPs and the biological pathway of siRNA-mediated gene silencing.
Caption: Experimental workflow for benchmarking LNP performance.
Caption: siRNA-mediated gene silencing pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4A3-SC8
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for the handling of 4A3-SC8, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on general best practices for handling potentially hazardous research chemicals and engineered nanoparticles.[1][2] It is imperative to consult the official SDS from the supplier upon receipt of the chemical for definitive guidance.
| PPE Category | Item | Specification and Use |
| Hand Protection | Disposable Gloves | Good-quality, single-use polymer gloves (e.g., nitrile, neoprene, or latex) are recommended.[2] For handling materials of high concern or when working with solvents, double-gloving is a precautionary measure.[2] Gloves should be selected based on their resistance to the chemicals being handled, including any solvents.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to prevent exposure to the eyes.[1] For situations with a higher potential for airborne particles or splashes, tight-fitting, dustproof safety goggles are recommended.[2] |
| Body Protection | Laboratory Coat | A standard lab coat may be sufficient for low-risk scenarios. For higher-risk applications, a lab coat made from a low dust-retention and low dust-release fabric, such as nonwoven textiles (e.g., high-density polyethylene), is advised.[1][2] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If there is a risk of aerosol formation and engineering controls are insufficient, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[1] |
Operational Plan: Handling and Formulation
This compound is typically supplied as a solution in a solvent such as methyl acetate (B1210297) and is used in combination with other lipids to form LNPs for the delivery of nucleic acids.[3]
Key Experimental Protocol Steps:
-
Preparation of Lipid Stock Solutions: Individual lipid components, including this compound, are dissolved in a suitable organic solvent, commonly ethanol.[4]
-
Mixing: The lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo (e.g., mRNA, siRNA) at an acidic pH. This can be achieved through methods like rapid pipetting or using a microfluidic mixing device.[5][6]
-
Neutralization and Stabilization: The resulting LNP solution is then neutralized by diluting or dialyzing into a neutral pH buffer, such as phosphate-buffered saline (PBS).[4]
A typical formulation for LNPs using this compound is detailed in the table below.
| Component | Molar Percentage (%) | Purpose |
| This compound | 23.8 | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[7] |
| DOPE | 23.8 | Helper lipid that aids in membrane fusion and cargo release.[7] |
| Cholesterol | 47.6 | Stabilizes the LNP structure.[7] |
| DMG-PEG | 4.8 | Polyethylene glycol-lipid to control particle size and reduce aggregation.[7] |
Experimental Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound from receipt to disposal.
Disposal Plan
All waste generated from the handling and use of this compound and its formulations must be considered hazardous chemical waste unless determined otherwise by institutional safety protocols.
-
Liquid Waste:
-
All solutions containing this compound, organic solvents (e.g., ethanol, methyl acetate), and other lipid components should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[8][9]
-
Do not dispose of this waste down the drain.[10] The evaporation of hazardous chemical waste is illegal.[11]
-
-
Solid Waste:
-
All disposable items that have come into contact with this compound or its solutions, such as gloves, pipette tips, and tubes, should be collected in a designated hazardous waste container for solid waste.
-
-
Disposal Procedure:
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. ableweb.org [ableweb.org]
- 7. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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